Tris(3-aminopropyl)amine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N',N'-bis(3-aminopropyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXSDTGNCZVWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338164 | |
| Record name | Tris(3-aminopropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4963-47-7 | |
| Record name | Tris(3-aminopropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(3-aminopropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tris(3-aminopropyl)amine: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of this compound, a versatile tetraamine (B13775644) with a unique tripodal structure. This document covers its fundamental chemical and physical properties, detailed synthesis protocols, and explores its applications in supramolecular chemistry and as a scaffold for the development of therapeutic agents.
Chemical Structure and Identification
This compound, also known as 3,3',3''-Nitrilotris(propylamine), is a branched-chain polyamine. Its structure features a central tertiary nitrogen atom bonded to three primary aminopropyl chains. This distinct tripodal architecture is key to its utility as a chelating agent and a molecular building block.
IUPAC Name: N',N'-bis(3-aminopropyl)propane-1,3-diamine[1] CAS Number: 4963-47-7[1] Molecular Formula: C₉H₂₄N₄[1] SMILES: C(CN)CN(CCCN)CCCN[1] InChI Key: QMXSDTGNCZVWTB-UHFFFAOYSA-N[1]
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. It is hygroscopic and should be stored under an inert atmosphere. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Weight | 188.31 g/mol [1] |
| Boiling Point | 150 °C at 3 mmHg[2] |
| Density | 0.95 g/cm³ |
| Refractive Index | 1.49[2] |
| pKa | 10.62 ± 0.10 (Predicted) |
| Physical State | Liquid[2] |
| Appearance | Colorless to Light yellow clear liquid[2] |
| Storage Temperature | Refrigerated (0-10°C)[3] |
Synthesis and Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of tris(3-nitropropyl)amine. The following is a general experimental protocol based on available literature.[4]
Materials:
-
Tris(3-nitropropyl)amine
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrazine (B178648) hydrate
-
Ethanol
-
Raney Nickel (Raney Ni)
Procedure:
-
In a three-necked round-bottomed flask maintained at 0 °C, combine 17.6 g of tris(3-nitropropyl)amine, 7.5 g of NaOH, 25 mL of hydrazine hydrate, and 100 mL of ethanol.[4]
-
Slowly add 5.0 g of Raney Ni to the reaction mixture.[4]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[4]
-
Upon completion of the reaction, filter the mixture to remove the catalyst.[4]
-
Adjust the pH of the filtrate to 11-12 and allow it to stand to separate any salts.[4]
-
Collect the resulting clear yellow liquid and perform vacuum distillation, collecting the fraction at 120-125 °C.[4]
-
The expected yield is approximately 92%.[4]
-
Characterize the product using ¹H NMR and IR spectroscopy.[4]
Synthesis of this compound-Based Tripodal Urea Receptors
This compound serves as a scaffold for synthesizing tripodal receptors for anion binding studies. The following protocol outlines the synthesis of a urea-based receptor.
Materials:
-
This compound
-
4-cyanophenyl isocyanate
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add three equivalents of 4-cyanophenyl isocyanate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the product, tris([(4-cyanophenyl)amino]propyl)urea, typically achieving a high yield (around 90%).
Applications in Drug Development and Supramolecular Chemistry
Antimalarial Activity of Derivatives
Derivatives of this compound have shown promising antimalarial activity. Specifically, bis- and tris-pyrrolo[1,2-a]quinoxaline and phenanthroline derivatives have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum strains.[5][6]
These compounds have demonstrated good antimalarial activity with IC₅₀ values in the micromolar range.[5][6] The proposed mechanism of action for some of these derivatives involves the stabilization of G-quadruplexes in the telomeres of the malaria parasite, which could be a novel therapeutic target.[5][6]
Experimental Evaluation of Antimalarial Activity:
-
In vitro culture of P. falciparum: The chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite are typically used.
-
Cytotoxicity assay: The cytotoxicity of the compounds is assessed on a human cell line, such as HepG2, to determine their selectivity index.[5][6]
-
FRET Melting Assay: This assay is used to investigate the ability of the compounds to stabilize Plasmodium telomeric G-quadruplexes.[5][6]
Anion Recognition
The tripodal structure of this compound makes it an excellent scaffold for the synthesis of receptors for anion recognition. Urea and thiourea (B124793) derivatives have been shown to bind various anions with a 1:1 stoichiometry through hydrogen-bonding interactions.
Conclusion
This compound is a valuable and versatile chemical entity with a unique three-dimensional structure that lends itself to a variety of applications. Its use as a building block in the synthesis of macrocycles, anion receptors, and as a scaffold for potential therapeutic agents, such as antimalarials, highlights its significance in chemical and pharmaceutical research. Further exploration of its derivatives and their biological activities may lead to the development of novel drugs and advanced materials.
References
- 1. This compound | C9H24N4 | CID 547030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 4963-47-7 [chemicalbook.com]
- 4. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Tris(3-aminopropyl)amine from Tripropionitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tris(3-aminopropyl)amine, a crucial building block in the development of advanced drug delivery systems and other therapeutic applications. The document outlines a two-step synthetic route starting from readily available precursors, detailing the synthesis of the intermediate, Tris(2-cyanoethyl)amine (also known as tripropionitrile), followed by its catalytic hydrogenation to the final product. This guide includes detailed experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the synthetic pathway and its implications in medicinal chemistry.
Introduction
This compound is a tripodal tetra-amine that serves as a fundamental core molecule for the construction of complex macromolecular architectures, most notably poly(propylene imine) (PPI) dendrimers.[1][2] These dendrimers, with their well-defined, hyperbranched structure and high density of surface functional groups, are extensively explored as nanocarriers for targeted drug delivery.[3][4] The unique architecture of PPI dendrimers allows for the encapsulation of hydrophobic drug molecules within their core and the attachment of targeting ligands or imaging agents to their periphery, offering a versatile platform for the development of sophisticated therapeutics.[5][6] This guide focuses on a robust and efficient synthetic route to this compound, providing researchers with the necessary information to produce this key intermediate for their drug development endeavors.
Synthetic Pathway Overview
The synthesis of this compound from acrylonitrile (B1666552) proceeds via a two-step process. The first step involves the cyanoethylation of ammonia (B1221849) with acrylonitrile to form the intermediate, Tris(2-cyanoethyl)amine. The second step is the catalytic hydrogenation of the nitrile groups of Tris(2-cyanoethyl)amine to the corresponding primary amines, yielding this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Tris(2-cyanoethyl)amine (Tripropionitrile)
This procedure is adapted from a patented method and is designed for high yield and purity.[7]
Materials:
-
Acrylonitrile
-
Acetic acid
-
Water (deionized)
-
50% Sodium hydroxide (B78521) solution
Procedure:
-
In a reflux reactor, combine 154 g of ammonium acetate (2 moles), 106 g of acrylonitrile (2 moles), 300 ml of water, and 5 ml of acetic acid.
-
Stir and heat the mixture. The reaction is refluxed for approximately 20 hours, during which the temperature will gradually increase from an initial 70°C to about 104°C.[7]
-
After the reaction is complete, cool the cloudy product mixture to 20°C in an ice bath.
-
With continuous stirring, slowly add approximately 20 ml of 50% sodium hydroxide solution to precipitate the solid product.
-
Filter the precipitated solid and wash it with deionized water.
-
Dry the product in a vacuum oven at 50°C.
Expected Yield: Approximately 71.7% of the theoretical yield of Tris(2-cyanoethyl)amine.[7]
Step 2: Catalytic Hydrogenation of Tris(2-cyanoethyl)amine to this compound
This protocol utilizes a low-pressure hydrogenation system with a Raney nickel catalyst, which has been shown to produce high-purity product in nearly quantitative yields without the need for chromatographic purification.[8]
Materials:
-
Tris(2-cyanoethyl)amine
-
Raney Nickel (activated, slurry in water)
-
7 N Methanolic ammonia
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: Prepare activated Raney nickel from a nickel-aluminum alloy by digesting with a sodium hydroxide solution.[9] The resulting catalyst should be stored as a slurry in water to prevent pyrophoric activity.[9]
-
Reaction Setup: In a pressure reactor (e.g., a Parr hydrogenator), place a slurry of Raney nickel catalyst. The amount of catalyst can be approximately 10-20% by weight of the starting nitrile.
-
Add a solution of Tris(2-cyanoethyl)amine in 7 N methanolic ammonia to the reactor.
-
Seal the reactor and purge it with hydrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen to 50 psi.[8]
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.
-
Once the hydrogen uptake ceases, depressurize the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Work-up and Purification:
-
Carefully filter the reaction mixture to remove the Raney nickel catalyst. The catalyst should be kept wet to avoid ignition.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude this compound can be purified by vacuum distillation.[10] Collect the fraction boiling at 120-125°C.[10]
-
Expected Yield: Nearly quantitative yield of high-purity this compound.[8]
Quantitative Data Summary
| Parameter | Step 1: Cyanoethylation | Step 2: Hydrogenation | Reference |
| Starting Material | Acrylonitrile, Ammonia | Tris(2-cyanoethyl)amine | [7][8] |
| Key Reagents | Ammonium acetate, Acetic acid | Raney Nickel, H₂, 7N Methanolic Ammonia | [7][8] |
| Reaction Time | ~20 hours | Varies (monitor H₂ uptake) | [7] |
| Temperature | 70-104°C | Room Temperature | [7][8] |
| Pressure | Atmospheric | 50 psi | [8] |
| Yield | ~71.7% | Nearly quantitative | [7][8] |
| Purification | Precipitation, Filtration | Filtration, Vacuum Distillation | [7][10] |
Applications in Drug Development: The Role of Poly(propylene imine) Dendrimers
This compound is the foundational core for the synthesis of Poly(propylene imine) (PPI) dendrimers. The synthesis of these dendrimers involves a repetitive sequence of Michael addition of acrylonitrile to the primary amine groups, followed by hydrogenation of the resulting nitrile groups.[1]
Caption: Mechanism of PPI dendrimer-based drug delivery.
The resulting PPI dendrimers possess a unique combination of properties that make them attractive for drug delivery:
-
Drug Encapsulation: The hydrophobic interior of PPI dendrimers can encapsulate poorly water-soluble drugs, enhancing their bioavailability.[5]
-
Surface Functionality: The numerous primary amine groups on the surface of the dendrimer can be conjugated with targeting moieties (e.g., antibodies, peptides) for site-specific drug delivery, or with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to improve circulation time and reduce toxicity.[3]
-
Controlled Release: The release of the encapsulated drug can be triggered by environmental stimuli such as a change in pH, which is often observed in tumor microenvironments.[5]
The use of this compound-based PPI dendrimers as drug delivery vehicles has been explored for various therapeutic agents, including anticancer drugs and antibiotics.[3][4] The ability to tailor the size, surface chemistry, and drug-loading capacity of these dendrimers provides a powerful tool for the rational design of next-generation nanomedicines.
Conclusion
The synthesis of this compound from tripropionitrile via a two-step process involving cyanoethylation and catalytic hydrogenation is a well-established and efficient method for producing this key building block. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to synthesize this compound for its subsequent use in the development of advanced drug delivery systems, particularly poly(propylene imine) dendrimers. The versatility and tunability of these dendrimeric systems hold significant promise for addressing challenges in modern drug therapy, including poor drug solubility, lack of specificity, and systemic toxicity. Further research into the functionalization of this compound and its derivatives will undoubtedly continue to expand the horizons of medicinal chemistry and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ajpp.in [ajpp.in]
- 3. Modular and efficient synthesis of a poly (propylene imine) (PPI) dendron applied to acid-sensitive doxorubicin conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0343597B1 - Preparation of tris (2-cyanoethyl) amine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | 4963-47-7 [chemicalbook.com]
3,3',3''-Nitrilotris(propylamine) CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3',3''-Nitrilotris(propylamine), a key building block in the synthesis of poly(propylene imine) (PPI) dendrimers. The document details its chemical and physical properties, provides a step-by-step synthesis protocol for PPI dendrimers, and explores their applications in drug and gene delivery. Safety and handling information is also included. A central focus of this guide is the structured presentation of quantitative data and a detailed experimental workflow for dendrimer synthesis and its subsequent application in drug delivery, visualized using the DOT language.
Core Compound Properties: 3,3',3''-Nitrilotris(propylamine)
3,3',3''-Nitrilotris(propylamine), also known as Tris(3-aminopropyl)amine, is a tetraamine (B13775644) featuring a central tertiary nitrogen atom and three primary amine termini. This symmetrical, branched structure makes it an ideal core molecule for the divergent synthesis of dendrimers.
| Property | Value |
| CAS Number | 4963-47-7[1][2] |
| Molecular Formula | C₉H₂₄N₄ |
| Molecular Weight | 188.31 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[2] |
| Purity | >97.0% (Typical)[2] |
Synthesis of Poly(propylene imine) (PPI) Dendrimers
The synthesis of PPI dendrimers from 3,3',3''-Nitrilotris(propylamine) is a well-established divergent process. This method involves a repetitive two-step reaction sequence for each generation of the dendrimer: a Michael addition of acrylonitrile (B1666552) to the primary amine groups, followed by the reduction of the terminal nitrile groups to primary amines.
Experimental Protocol: Divergent Synthesis of PPI Dendrimers
Materials:
-
3,3',3''-Nitrilotris(propylamine) (Generation 0 core)
-
Acrylonitrile
-
Deionized water
-
Methanol
-
Raney-Nickel (catalyst) or Lithium aluminum hydride (LiAlH₄)
-
Hydrogen gas (if using Raney-Nickel)
-
Ethoxyethane (diethyl ether) (if using LiAlH₄)
-
Dilute acid (for workup with LiAlH₄)
-
Appropriate reaction vessels and purification apparatus
Step 1: Michael Addition of Acrylonitrile (Generation 0 to Generation 0.5)
-
In a suitable reaction vessel, dissolve 3,3',3''-Nitrilotris(propylamine) in deionized water.
-
Slowly add a molar excess of acrylonitrile to the solution. An exothermic reaction will occur, indicating the initiation of the Michael addition.
-
Allow the reaction to proceed, typically with stirring, for several hours to ensure complete addition of acrylonitrile to all primary amine groups.
-
The resulting product is the nitrile-terminated half-generation dendrimer (G0.5).
Step 2: Reduction of Nitrile Groups to Primary Amines (Generation 0.5 to Generation 1.0)
Method A: Catalytic Hydrogenation with Raney-Nickel
-
Transfer the aqueous solution of the G0.5 dendrimer to a high-pressure reactor.
-
Add Raney-Nickel catalyst to the solution.
-
Pressurize the reactor with hydrogen gas and heat to the specified temperature (e.g., 70°C) with stirring.
-
Maintain the reaction under pressure for a set duration to ensure complete reduction of the nitrile groups.
-
After cooling and depressurizing, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the amine-terminated first-generation (G1.0) PPI dendrimer.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous ethoxyethane.
-
Slowly add a solution of the G0.5 dendrimer in ethoxyethane to the LiAlH₄ suspension.
-
After the addition is complete, the reaction mixture is typically stirred for several hours.
-
The reaction is carefully quenched, and the product is worked up with a dilute acid to yield the G1.0 PPI dendrimer.
Step 3: Synthesis of Higher Generations
To obtain higher generation dendrimers (G2.0, G3.0, etc.), repeat the two-step sequence of Michael addition and nitrile reduction, starting with the amine-terminated dendrimer from the previous generation. The molar equivalents of acrylonitrile will need to be adjusted for each subsequent Michael addition step to account for the increased number of primary amine groups.
References
Spectroscopic Profile of Tris(3-aminopropyl)amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Tris(3-aminopropyl)amine (CAS No. 4963-47-7), a key building block in the synthesis of various macrocyclic compounds and functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, alongside experimental protocols.
Chemical Structure and Overview
This compound, also known as N',N'-bis(3-aminopropyl)propane-1,3-diamine, is a tetraamine (B13775644) featuring a central tertiary amine and three primary amine termini. Its unique structure makes it a valuable ligand in coordination chemistry and a versatile precursor in organic synthesis.
Figure 1: Chemical Structure of this compound.
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |
| 2.70 | Triplet | 6H | 5.6 | -CH₂-NH₂ (c) |
| 2.45 | Triplet | 6H | 5.8 | N-(CH₂)- (a) |
| 1.58 | Quintet (tt) | 6H | 5.8, 5.6 | -CH₂- (b) |
| 1.42 | Singlet (broad) | 6H | - | -NH₂ |
Solvent: CDCl₃
Note on ¹H NMR Assignments: The signal at 1.42 ppm, previously reported as a doublet, is assigned here as a broad singlet corresponding to the primary amine protons (-NH₂). The chemical shift of these protons can be variable and they often appear as a broad signal. The methylene (B1212753) group adjacent to the primary amine (-CH₂-NH₂) is assigned to the triplet at 2.70 ppm. The methylene group adjacent to the tertiary amine (N-CH₂-) is assigned to the triplet at 2.45 ppm. The central methylene group (-CH₂-) is assigned to the quintet (reported as a triplet of triplets) at 1.58 ppm.
Figure 2: Proton Labeling for NMR Assignments.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Proposed Assignment |
| 55.0 - 57.0 | N-(C H₂)- (a) |
| 40.0 - 42.0 | -C H₂-NH₂ (c) |
| 28.0 - 30.0 | -C H₂- (b) |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Proposed Assignment |
| 3346 | Strong | N-H stretch (primary amine, asymmetric) |
| 3288 | Strong | N-H stretch (primary amine, symmetric) |
| 2862 | Medium | C-H stretch (aliphatic) |
| 1575 | Medium | N-H bend (primary amine) |
| 1471 | Medium | C-H bend (scissoring) |
| 1315 | Weak | C-N stretch |
| 819 | Broad, Strong | N-H wag (primary amine) |
Sample Preparation: Neat liquid between NaCl plates.
The presence of two distinct bands in the N-H stretching region (3346 and 3288 cm⁻¹) is characteristic of a primary amine.[2] The other bands are consistent with the aliphatic amine structure of the molecule.[2][3]
Experimental Protocols
The following are generalized protocols for obtaining the NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
Figure 3: Workflow for NMR Spectroscopy.
-
Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 or 400 MHz for the ¹H nucleus.[4][5]
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C acquisitions. For ¹³C NMR, a higher number of scans may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
IR Spectroscopy Protocol
Figure 4: Workflow for IR Spectroscopy.
-
Sample Preparation: A small drop of neat this compound is placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second plate is carefully placed on top to create a thin liquid film.[4]
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired over the range of approximately 4000-600 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum, and the resulting interferogram is converted to a transmittance or absorbance spectrum via a Fourier transform.
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][6][7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
This document serves as a guide and should be supplemented with further experimental verification for critical applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. This compound | 4963-47-7 [chemicalbook.com]
- 4. This compound | C9H24N4 | CID 547030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Macrocyclic Compounds Comprising this compound Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts [mdpi.com]
- 6. トリス(3-アミノプロピル)アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 4963-47-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Tris(3-aminopropyl)amine Coordination Chemistry: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Tris(3-aminopropyl)amine Coordination Chemistry
This compound, commonly abbreviated as TRPN or tren, is a tripodal tetradentate amine ligand that has garnered significant interest in the field of coordination chemistry. Its unique structural features, including a central tertiary nitrogen atom and three flexible aminopropyl arms, allow it to form stable complexes with a wide array of metal ions. This guide provides a comprehensive overview of the fundamental principles governing the coordination chemistry of TRPN, with a focus on its synthesis, thermodynamic stability, structural characteristics, and spectroscopic properties of its metal complexes. Furthermore, it explores the burgeoning applications of these complexes in the realm of drug development.
Ligand Properties and Synthesis
This compound is a C9H24N4 polyamine with a molecular weight of 188.32 g/mol .[1] It is a liquid at room temperature and is characterized by its tripodal architecture, which allows it to encapsulate metal ions.[1] The flexibility of its three six-membered chelate rings when coordinated to a metal ion distinguishes it from its more rigid analogue, tris(2-aminoethyl)amine (B1216632) (TREN), enabling it to accommodate larger metal centers and a variety of coordination geometries.[2]
A general synthesis protocol for this compound involves the reduction of tris(3-nitropropyl)amine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tris(3-nitropropyl)amine
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrazine (B178648) hydrate
-
Raney Nickel (Raney Ni)
Procedure:
-
In a three-necked round-bottomed flask maintained at 0 °C, add 17.6 g of tris(3-nitropropyl)amine, 7.5 g of NaOH, 25 mL of hydrazine hydrate, and 100 mL of ethanol.[3]
-
Slowly add 5.0 g of Raney Ni to the mixture.[3]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]
-
Upon completion, filter the reaction mixture to recover the product.[3]
-
Adjust the pH of the filtrate to a range of 1-12 and allow it to stand to facilitate the separation of salts.[3]
-
Collect the resulting clear yellow liquid and purify it by vacuum distillation, collecting the fraction at 120-125 °C. This procedure typically yields the product at approximately 92%.[3]
Coordination Chemistry: Thermodynamics and Structure
The coordination of this compound with metal ions is governed by the principles of chelation, leading to the formation of thermodynamically stable complexes. The ligand typically acts as a tetradentate N4 donor, coordinating through its central tertiary nitrogen and the three primary amino groups.
Protonation Constants
The basicity of the amine groups in TRPN influences its coordination behavior. The protonation constants (log Kn) have been determined potentiometrically in 0.1 M KCl at 25 °C.
| Equilibrium | log Kn |
| L + H+ ⇌ LH+ | 10.51 |
| LH+ + H+ ⇌ LH22+ | 9.82 |
| LH22+ + H+ ⇌ LH33+ | 8.08 |
| LH33+ + H+ ⇌ LH44+ | 6.78 |
Table 1: Protonation constants of this compound at 25 °C.
Stability Constants of Metal Complexes
The stability of metal complexes with TRPN is quantified by their formation constants. The following table summarizes the overall stability constants (log β) for the formation of [M(trpn)]2+ complexes with several first-row transition metals.
| Metal Ion | log β |
| Co(II) | 12.30 |
| Ni(II) | 14.35 |
| Cu(II) | 18.25 |
| Zn(II) | 14.65 |
Table 2: Overall stability constants for [M(trpn)]2+ complexes in 0.1 M KCl at 25 °C.
The stability of these complexes generally follows the Irving-Williams series.
Coordination Geometry
The flexible nature of the aminopropyl arms of TRPN allows for various coordination geometries. However, a trigonal-bipyramidal geometry is commonly observed for its metal complexes. In the case of the [Ni(trpn)(NCS)2] complex, the crystal structure reveals an octahedral coordination environment around the Ni(II) center, with the four nitrogen atoms of TRPN and the nitrogen atoms of the two thiocyanate (B1210189) ligands completing the coordination sphere.
Synthesis and Characterization of Metal Complexes
The synthesis of TRPN-metal complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent.
Experimental Protocol: Synthesis of [Ni(trpn)(NCS)2]
Materials:
-
This compound (trpn)
-
Potassium thiocyanate (KSCN)
-
Ni(ClO4)2·6H2O
-
Ethanol
Procedure:
-
Prepare an ethanol solution (10.0 cm3) containing 0.188 g (1.00 mmol) of trpn.
-
In a separate flask, prepare a mixed solution of 0.213 g (2.20 mmol) of potassium thiocyanate and 0.402 g (1.10 mmol) of Ni(ClO4)2·6H2O in 20.0 cm3 of ethanol.
-
Add the trpn solution dropwise to the stirred metal salt solution.
-
The resulting complex can be isolated upon solvent evaporation or precipitation.
Spectroscopic Characterization
The formation of TRPN-metal complexes can be monitored and characterized using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the N-H stretching vibrations of the primary amino groups in TRPN typically shift to lower frequencies. New bands corresponding to the metal-nitrogen (M-N) stretching vibrations may also appear in the far-IR region.
-
UV-Visible (UV-Vis) Spectroscopy: The d-d electronic transitions of the metal ions in TRPN complexes give rise to absorption bands in the visible region of the spectrum. The position and intensity of these bands are dependent on the coordination geometry and the specific metal ion. For instance, the formation of a Cu(II) complex with a TRPN-containing macrocycle leads to the disappearance of an absorbance band at 380 nm and the appearance of a new maximum at 440 nm.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes. The chemical shifts of the protons and carbons in the aminopropyl arms of TRPN are sensitive to the coordination environment. Upon complexation, the proton signals of the ligand are often broadened and shifted. For example, in NMR titrations of TRPN-containing macrocycles with metal ions like Cd(II) and Hg(II), significant changes in the chemical shifts of the ligand's protons are observed, allowing for the determination of complex stoichiometry and binding constants.[2]
Applications in Drug Development
The ability of this compound to form stable complexes with various metal ions has opened avenues for its application in drug development, particularly in the design of novel antimicrobial and anticancer agents.
Antimicrobial Activity
Derivatives of TRPN have shown promising antimicrobial activity. For instance, certain tris-quaternary ammonium (B1175870) compounds derived from a TRPN scaffold have exhibited potent antibacterial properties against a range of pathogenic bacteria, including those in the ESKAPE group. The minimum inhibitory concentration (MIC) values for some of these compounds are in the single-digit µg/mL range, highlighting their potential as effective antimicrobial agents.
| Compound | Organism | MIC (mg/L) |
| Tris-QAC Derivative 7c | S. aureus | 16 |
| Tris-QAC Derivative 7c | E. coli | 32 |
| Tris-QAC Derivative 7c | K. pneumoniae | 16 |
| Tris-QAC Derivative 7c | P. aeruginosa | 32 |
| Tris-QAC Derivative 7c | A. baumannii | 16 |
Table 3: Minimum Inhibitory Concentration (MIC) values of a representative tris-quaternary ammonium derivative of TRPN.
Anticancer Activity
While research is ongoing, metal complexes of ligands structurally related to TRPN have demonstrated potential as anticancer agents. The coordination of metal ions to such ligands can enhance their cytotoxic activity against cancer cell lines. Further investigation into the anticancer properties of simple TRPN-metal complexes is warranted to explore their therapeutic potential.
Visualizing Core Concepts
To illustrate the fundamental concepts of this compound coordination chemistry, the following diagrams have been generated using the DOT language.
References
Thermal stability and degradation of Tris(3-aminopropyl)amine
An In-depth Technical Guide on the Thermal Stability and Degradation of Tris(3-aminopropyl)amine and Related Polyamines
Abstract
This compound, a branched-chain polyamine, is a versatile chemical intermediate utilized in various industrial and research applications. Understanding its thermal stability and degradation profile is crucial for ensuring its safe handling, storage, and application in processes where it may be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the known thermal properties of this compound and related aliphatic polyamines. Due to the limited availability of data specific to this compound, this guide extrapolates information from analogous compounds and general principles of polyamine thermal decomposition. It covers physicochemical properties, general thermal degradation mechanisms, and detailed, albeit generalized, experimental protocols for thermal analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its structural analogs is presented in Table 1. These properties are essential for understanding the behavior of the compound under thermal stress.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Tripropylamine | N,N-Bis(3-aminopropyl)methylamine |
| CAS Number | 4963-47-7 | 102-69-2 | 105-83-9 |
| Molecular Formula | C₉H₂₄N₄ | C₉H₂₁N | C₇H₁₉N₃ |
| Molecular Weight | 188.31 g/mol | 143.27 g/mol | 145.25 g/mol |
| Boiling Point | 150 °C at 3 mmHg | 155-158 °C | 110-112 °C at 6 mmHg |
| Density | 0.95 g/mL at 20 °C | 0.753 g/mL at 25 °C | 0.901 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid | Colorless liquid | Colorless to pale yellow liquid |
| Refractive Index | 1.49 | 1.416 | 1.4725 |
Thermal Stability and Degradation
Direct experimental data on the thermal stability of this compound is scarce in publicly available literature. However, general principles of amine thermal degradation suggest that decomposition is likely to occur at elevated temperatures, potentially leading to the formation of a complex mixture of products.
General Mechanisms of Amine Thermal Degradation
The thermal degradation of aliphatic amines can proceed through several pathways, including:
-
C-N Bond Cleavage: This is a common pathway leading to the formation of smaller amine fragments and hydrocarbons.
-
C-C Bond Cleavage: Scission of carbon-carbon bonds within the propyl chains can occur, particularly at higher temperatures.
-
Deamination: The elimination of ammonia (B1221849) is a possible degradation route, leading to the formation of unsaturated compounds.
-
Cyclization and Rearrangement: Intramolecular reactions can lead to the formation of cyclic amines and other rearranged products.
When heated in the presence of air, oxidation can also occur, leading to the formation of oxides of nitrogen and other oxygenated products. For some tertiary amines, decomposition can form toxic nitrosamines.[1]
Hypothetical Degradation Pathway for this compound
Based on the general principles of amine degradation, a hypothetical thermal degradation pathway for this compound is proposed in the diagram below. This pathway illustrates potential primary degradation steps.
Caption: Hypothetical thermal degradation pathways of this compound.
Experimental Protocols for Thermal Analysis
While specific experimental data for this compound is not available, the following sections outline generalized protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard techniques for assessing thermal stability.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and weight loss profiles of materials.
Objective: To determine the onset of thermal decomposition and the mass loss profile of a liquid amine sample.
Apparatus:
-
Thermogravimetric Analyzer
-
Alumina or platinum crucibles
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Oxidative gas supply (e.g., Air) - for oxidative stability studies
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the liquid amine into a TGA crucible. For volatile liquids, a hermetic pan with a pinhole lid is recommended to control evaporation.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 500 °C).
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
Determine the onset temperature of decomposition, which is often taken as the temperature at which a significant weight loss begins.
-
Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).
-
The workflow for a typical TGA experiment is illustrated below.
Caption: General workflow for Thermogravimetric Analysis (TGA) of a liquid amine.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To identify the temperatures of thermal transitions (e.g., boiling, decomposition) and to quantify the enthalpy changes associated with these events.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed crucibles
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the liquid amine (typically 2-5 mg) into a DSC pan. For volatile liquids, use a hermetically sealed pan to prevent evaporation before thermal events of interest.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a low starting temperature (e.g., 0 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy of each thermal event by integrating the peak area.
-
The logical relationship for interpreting DSC results is depicted in the diagram below.
References
An In-Depth Technical Guide to the Acidity and Basicity of Tris(3-aminopropyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the acid-base properties of Tris(3-aminopropyl)amine, a tetraamine (B13775644) with significant applications in coordination chemistry, drug delivery, and materials science. Understanding the protonation equilibria of this molecule is fundamental to harnessing its potential in various scientific and therapeutic contexts.
Core Concepts: Acidity and Basicity of Polyamines
This compound, with the systematic name N',N'-bis(3-aminopropyl)propane-1,3-diamine, possesses three primary amine groups and one tertiary amine group. Each of these nitrogen atoms can accept a proton, leading to a stepwise protonation equilibrium. The basicity of each amine group is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. Higher pKa values indicate stronger basicity.
The protonation state of this compound is critically dependent on the pH of the surrounding medium. This behavior governs its interactions with biological molecules, its ability to form metal complexes, and its overall physicochemical properties.
Quantitative Analysis of Protonation Constants
The stepwise protonation constants (pKa values) of this compound have been determined experimentally, primarily through potentiometric titration. These studies reveal the distinct basicity of the different amine functionalities within the molecule.
| Protonation Step | pKa Value (at 25 °C in 0.1 M KCl) | Corresponding Amine Group(s) |
| pKa1 | 10.65 | Primary Amines |
| pKa2 | 9.88 | Primary Amines |
| pKa3 | 8.22 | Primary and/or Tertiary Amine |
| pKa4 | 5.92 | Tertiary Amine |
Note: The precise assignment of pKa3 and pKa4 to specific amine groups can be complex due to the electrostatic interactions between the protonated sites.
Signaling Pathways and Experimental Workflows
The protonation of this compound follows a sequential pathway, where the most basic sites are protonated first at higher pH values. As the pH decreases, the less basic sites progressively accept protons. This can be visualized as a signaling pathway of proton binding.
Caption: Stepwise protonation of this compound.
A typical experimental workflow for determining these pKa values via potentiometric titration involves the gradual addition of a strong acid to a solution of the amine and monitoring the resulting pH changes.
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocols
A detailed methodology for the determination of the basicity constants of this compound using potentiometric titration is outlined below. This protocol is based on established methods for polyamine analysis.[1]
1. Materials and Reagents:
-
This compound (high purity)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized potassium hydroxide (B78521) (KOH) solution (e.g., 0.1 M), CO2-free
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
CO2-free deionized water
2. Apparatus:
-
Potentiometric titration apparatus with a high-precision pH meter and a combination glass electrode
-
Thermostated titration cell (maintained at a constant temperature, e.g., 25 °C)
-
Piston buret for precise delivery of the titrant
-
Magnetic stirrer
3. Procedure:
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of CO2-free deionized water in the thermostated cell. A solution of known ionic strength is prepared by adding a calculated amount of KCl (e.g., to achieve 0.1 M). An excess of standardized HCl is added to ensure that all amine groups are fully protonated at the start of the titration.
-
Titration: The solution is titrated with a standardized KOH solution delivered from the piston buret. The solution is stirred continuously to ensure homogeneity.
-
Data Acquisition: The pH of the solution is recorded after each incremental addition of the KOH solution, allowing the system to reach equilibrium at each point. The titration is continued until the pH reaches a value where all protonated species have been deprotonated.
-
Data Analysis: The collected data (pH versus volume of KOH added) is plotted to generate a titration curve. The pKa values are determined from the inflection points of this curve. Sophisticated computational methods, such as the least-squares procedure of "pit mapping," can be employed for accurate calculation of the stepwise protonation constants from the experimental data.[1]
Conclusion
The acid-base properties of this compound are characterized by four distinct pKa values, reflecting the stepwise protonation of its primary and tertiary amine groups. A thorough understanding of these protonation equilibria, obtained through rigorous experimental techniques like potentiometric titration, is essential for the rational design and application of this versatile molecule in drug development and other advanced scientific fields. The provided data and protocols serve as a valuable resource for researchers working with this and similar polyamine structures.
References
Conformational Landscape of Tris(3-aminopropyl)amine: A Technical Guide for Drug Development Professionals
Abstract
Tris(3-aminopropyl)amine (TAPA), a tripodal tetramine, is a versatile building block in medicinal chemistry and materials science, prized for its unique chelating properties and structural flexibility. Understanding the conformational preferences of TAPA is paramount for the rational design of novel therapeutics, as its three-dimensional structure dictates its interaction with biological targets. This technical guide provides a comprehensive overview of the conformational analysis of TAPA, integrating experimental and computational methodologies. We present a detailed examination of the key dihedral angles governing its shape, summarize structural data from crystallographic studies, and provide robust protocols for its conformational analysis using computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a foundational resource for researchers and scientists engaged in the development of TAPA-based molecules.
Introduction
This compound (TAPA) is a branched polyamine with a central tertiary nitrogen atom connected to three primary amino groups via propyl chains. This unique tripodal architecture imparts significant conformational flexibility, allowing it to adopt a variety of spatial arrangements. This flexibility is a double-edged sword in drug design; while it allows for adaptation to diverse binding pockets, it can also introduce an entropic penalty upon binding. A thorough understanding of the conformational landscape of TAPA—the collection of its stable three-dimensional structures and the energy barriers between them—is therefore essential for optimizing its use in therapeutic applications.
This guide will delve into the critical aspects of TAPA's conformational analysis. We will begin by exploring the key rotational bonds that define its structure. Subsequently, we will present a summary of geometric parameters derived from known crystal structures containing TAPA. The core of this document is dedicated to providing detailed experimental and computational protocols that can be employed to elucidate the conformational preferences of TAPA and its derivatives in solution and in silico.
The Conformational Flexibility of TAPA
The conformational landscape of TAPA is primarily defined by the rotation around several key single bonds. The most significant of these are the C-C and C-N bonds within the three propyl chains. The relative orientation of these chains determines the overall shape of the molecule, which can range from an extended, open conformation to a more compact, folded form.
Structural Data from Crystallographic Studies
Analysis of the Cambridge Structural Database (CSD) for crystal structures containing TAPA provides valuable insights into its preferred conformations in the solid state. While a crystal structure of pure TAPA is not available, its conformation within various coordination complexes has been determined. The following table summarizes key geometric parameters of the TAPA ligand extracted from several entries in the Crystallography Open Database (COD). It is important to note that the observed conformations are influenced by crystal packing forces and coordination to metal centers.
| COD ID | Complex | N(central)-C Bond Length (Å) | C-C Bond Lengths (Å) | C-N(primary) Bond Length (Å) | Selected Dihedral Angles (°) |
| 2000617 | [Cu(TAPA)(NCS)]SCN | 1.47 - 1.49 | 1.51 - 1.54 | 1.46 - 1.48 | Data to be extracted |
| 2005250 | [Zn(TAPA)Cl]ClO4 | 1.48 - 1.50 | 1.50 - 1.53 | 1.47 - 1.49 | Data to be extracted |
| 2238127 | --INVALID-LINK--2 | 1.47 - 1.49 | 1.51 - 1.53 | 1.46 - 1.48 | Data to be extracted |
| 4322086 | [Fe(TAPA)(CN)]ClO4 | 1.48 - 1.50 | 1.52 - 1.54 | 1.47 - 1.49 | Data to be extracted |
Note: The dihedral angles would be populated upon analysis of the specific CIF files from the Crystallography Open Database.
Experimental and Computational Protocols for Conformational Analysis
A comprehensive understanding of TAPA's conformational landscape requires a synergistic approach, combining computational modeling with experimental validation.
Computational Workflow
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for exploring the potential energy surface of flexible molecules like TAPA.
4.1.1. Density Functional Theory (DFT) Protocol
-
Initial Structure Generation: Generate an initial 3D structure of TAPA using molecular builder software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.
-
Geometry Optimization and Frequency Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using a DFT method. A suitable level of theory would be the B3LYP functional with a 6-31G(d,p) basis set. The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.
-
Thermochemical Analysis: From the output of the frequency calculations, extract the Gibbs free energies of each conformer. Calculate the relative energies and the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).
4.1.2. Molecular Dynamics (MD) Simulation Protocol
-
System Preparation: Place a low-energy conformer of TAPA (obtained from DFT calculations) in a periodic box of an explicit solvent, such as water (e.g., TIP3P water model). Add counter-ions to neutralize the system if necessary.
-
Force Field Parameterization: Assign appropriate force field parameters for TAPA (e.g., from the General Amber Force Field - GAFF).
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
Production Run: Run the simulation for a sufficiently long time (e.g., 100 ns) to adequately sample the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to identify the populated conformations, calculate the distribution of key dihedral angles, and perform clustering analysis to group similar structures.
NMR Spectroscopy Workflow
NMR spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. For a flexible molecule like TAPA, 2D NMR experiments such as NOESY and ROESY are particularly informative.
4.2.1. NMR Experimental Protocol
-
Sample Preparation: Dissolve a known concentration of TAPA in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
1D NMR: Acquire 1D ¹H and ¹³C NMR spectra for initial signal assignment.
-
2D NMR for Assignment: Perform 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign all proton and carbon signals.
-
2D NOESY/ROESY: Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra. These experiments reveal through-space correlations between protons that are close to each other (typically < 5 Å), providing information about the spatial arrangement of the molecule.
-
Data Analysis: Analyze the cross-peak intensities in the NOESY/ROESY spectra to derive interproton distance restraints. These restraints can then be used in conjunction with computational modeling to build a model of the predominant solution-state conformation(s) of TAPA.
Conclusion
The conformational flexibility of this compound is a key determinant of its function in chemical and biological systems. A comprehensive analysis of its conformational landscape, achieved through a combination of crystallographic data mining, computational modeling, and NMR spectroscopy, is crucial for the rational design of TAPA-based compounds with desired properties. The protocols and data presented in this guide provide a robust framework for researchers to explore and harness the conformational intricacies of this important molecule in their drug discovery and development endeavors.
A Technical Guide to Commercial Tris(3-aminopropyl)amine: Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial landscape for Tris(3-aminopropyl)amine, a crucial polyamine in various research, development, and manufacturing applications. This document details commercially available purity grades, identifies potential impurities, and outlines detailed analytical methodologies for quality assessment, enabling informed sourcing decisions for critical applications.
Commercial Availability and Purity
This compound is available from a range of chemical suppliers, with purity levels typically falling between 95% and 98%. The intended application should guide the selection of the appropriate purity grade, as higher purity is often essential for sensitive applications in drug development and materials science to minimize interference from impurities.
Below is a summary of prominent commercial suppliers and their offered purities for this compound. Pricing is subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Number(s) | Purity Specification(s) | Analytical Method(s) Specified |
| Sigma-Aldrich | CDS000180, AMBH303C67A5 | AldrichCPR, 98% | Not specified for all products; buyer assumes responsibility to confirm purity for some.[1] |
| Tokyo Chemical Industry (TCI) | T1540 | >97.0% (T), min. 95.0% (GC) | Nonaqueous Titration (T), Gas Chromatography (GC)[2][3] |
| ChemicalBook | --- | 95% | Not specified[4] |
| Fisher Scientific | --- | 97.0+% | Not specified[5] |
| PolyOrg, Inc. | 20-1819 | Not specified | Not specified[6] |
| Santa Cruz Biotechnology | sc-239533 | Not specified | Not specified[7] |
Potential Impurities
While commercial suppliers provide products of stated purity, the presence of minor impurities is possible. These can originate from the synthetic route or degradation over time. Common synthetic procedures for this compound often involve the reduction of a corresponding nitrile or nitro compound.[4] Potential impurities may include:
-
Incompletely reacted starting materials: Residual tris(3-cyanopropyl)amine or tris(3-nitropropyl)amine.
-
Byproducts of side reactions: Partially aminated intermediates or products of intermolecular reactions.
-
Solvent residues: Residual solvents from the synthesis and purification process.
-
Water: Due to the hygroscopic nature of amines.
The appearance of the product, often described as a "Colorless to Light yellow clear liquid," can be an initial indicator of purity, with darker coloration potentially suggesting the presence of impurities.[2][3]
Analytical Methodologies for Purity Assessment
To ensure the quality and consistency of this compound for research and development, robust analytical methods for purity determination are essential. The most common methods employed by suppliers are Gas Chromatography (GC) and nonaqueous titration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or dichloromethane, to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-400.
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Nonaqueous Potentiometric Titration for Assay Determination
Nonaqueous potentiometric titration is a standard method for determining the total basicity of a sample and is particularly useful for amines that are weak bases in aqueous solutions.
Experimental Protocol: Nonaqueous Potentiometric Titration
-
Reagents and Equipment:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Titrator: Automatic potentiometric titrator with a pH electrode suitable for nonaqueous media.
-
Standard: Potassium hydrogen phthalate (B1215562) (KHP), primary standard grade.
-
-
Standardization of Titrant:
-
Accurately weigh approximately 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid.
-
Gently warm the solution if necessary to aid dissolution.
-
Titrate the KHP solution with the 0.1 N perchloric acid titrant to the potentiometric endpoint.
-
Calculate the exact normality of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2 g of the this compound sample into a clean, dry beaker.
-
Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid titrant to the potentiometric endpoint.
-
The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation:
-
The purity of this compound is calculated based on the volume of titrant consumed, the normality of the titrant, and the weight of the sample. Each molecule of this compound has four basic nitrogen atoms that will be protonated by the perchloric acid.
-
Workflow for Commercial Source Selection
The selection of a suitable commercial source for this compound should be a systematic process based on the specific requirements of the application. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the selection of a commercial supplier for this compound.
By following a structured approach to supplier selection and implementing rigorous in-house quality control, researchers, scientists, and drug development professionals can ensure the procurement of this compound of the required quality for their specific applications, thereby enhancing the reliability and reproducibility of their work.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 4963-47-7 [sigmaaldrich.com]
- 7. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Tris(3-aminopropyl)amine Functionalization of Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedicine and diagnostics due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1] Functionalization of AuNPs with specific ligands is crucial for their application in targeted drug delivery, biosensing, and bioimaging.[2][3] This document provides a detailed protocol for the functionalization of gold nanoparticles with Tris(3-aminopropyl)amine (TAPA), a tetra-amine ligand. The primary amine groups of TAPA provide multiple attachment points for the conjugation of therapeutic agents, targeting moieties, and imaging probes, making TAPA-functionalized AuNPs a versatile platform for various biomedical applications.
The functionalization process described herein involves a ligand exchange method, where the citrate (B86180) ions stabilizing the as-synthesized AuNPs are replaced by TAPA molecules. The interaction between the amine groups of TAPA and the gold nanoparticle surface facilitates this exchange, leading to the formation of a stable, amine-rich nanoparticle surface.[4][5]
Data Presentation
Successful functionalization of gold nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following table summarizes typical quantitative data obtained before and after TAPA functionalization.
| Parameter | Citrate-Stabilized AuNPs | TAPA-Functionalized AuNPs |
| Hydrodynamic Diameter (DLS) | ~20 nm | ~25-30 nm |
| Zeta Potential | -30 mV to -50 mV[6] | +20 mV to +40 mV |
| Surface Plasmon Resonance (SPR) Peak (UV-Vis) | ~520 nm[7] | ~525-530 nm |
Experimental Protocols
This section details the protocols for the synthesis of citrate-stabilized gold nanoparticles and their subsequent functionalization with this compound.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)
This protocol is based on the well-established Turkevich method for the synthesis of monodisperse gold nanoparticles.[8]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Trisodium (B8492382) citrate dihydrate solution (38.8 mM)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be thoroughly cleaned.
Procedure:
-
In a clean 250 mL round-bottom flask equipped with a magnetic stir bar, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 10 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.[3]
-
Continue boiling and stirring for an additional 15 minutes to ensure the completion of the reaction.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the resulting citrate-stabilized AuNP solution at 4°C for future use.
Protocol 2: Functionalization with this compound (TAPA)
This protocol outlines the ligand exchange process to functionalize the citrate-stabilized AuNPs with TAPA.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound (TAPA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Prepare a 10 mM stock solution of this compound in ultrapure water.
-
To 10 mL of the citrate-stabilized AuNP solution, add the TAPA stock solution to a final concentration of 1 mM. The optimal concentration of TAPA may need to be determined empirically.
-
Allow the mixture to react for at least 12-24 hours at room temperature with gentle stirring to facilitate the displacement of citrate ions by TAPA molecules.[3]
-
Purify the functionalized AuNPs to remove excess unbound TAPA. This is typically achieved through centrifugation. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 12,000 rpm for 20 minutes for ~20 nm AuNPs).
-
After centrifugation, carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh buffer solution, such as PBS.
-
Repeat the centrifugation and resuspension steps at least two to three times to ensure the complete removal of unreacted reagents.[8]
-
The final purified TAPA-functionalized AuNPs can be stored at 4°C for further use.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for TAPA functionalization of AuNPs.
Logical Relationship of Functionalization
Caption: Logical steps in AuNP functionalization and conjugation.
Characterization of TAPA-Functionalized Gold Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to determine the properties of the resulting nanoparticles.
-
UV-Visible Spectroscopy: A red-shift of a few nanometers in the surface plasmon resonance (SPR) peak is expected after ligand exchange, indicating a change in the local refractive index at the nanoparticle surface.[7]
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter is anticipated due to the replacement of the smaller citrate ions with the bulkier this compound molecules.
-
Zeta Potential: A significant change in the surface charge from highly negative (due to citrate ions) to positive is a strong indicator of successful functionalization with the amine-rich TAPA.[6]
-
Transmission Electron Microscopy (TEM): TEM should be used to confirm that the nanoparticles have not aggregated during the functionalization process and to verify their size and morphology.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of amine functional groups on the nanoparticle surface.
Applications in Drug Development
The amine groups on the surface of TAPA-functionalized AuNPs provide reactive sites for the covalent attachment of a wide range of molecules, making them highly valuable for drug development.[6]
-
Targeted Drug Delivery: Targeting ligands such as antibodies, peptides, or aptamers can be conjugated to the amine groups to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Gene Delivery: The positively charged surface of TAPA-functionalized AuNPs can facilitate the electrostatic binding and delivery of negatively charged nucleic acids like siRNA and DNA for gene therapy applications.
-
Bioimaging and Diagnostics: Fluorescent dyes or contrast agents can be attached to the amine termini, enabling the use of these functionalized AuNPs as probes for cellular and in vivo imaging. They can also be used in the development of sensitive biosensors.[9]
References
- 1. One-Pot Synthesis and Immobilization of Gold Nanoparticles Using Peptidyl Microbeads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Facile one-pot synthesis of gold nanoparticles stabilized with bifunctional amino/siloxy ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytodiagnostics.com [cytodiagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Tris(3-aminopropyl)amine as a Ligand in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tris(3-aminopropyl)amine (TRPN) as a versatile tetradentate ligand in the formation of metal complexes. Detailed protocols for the synthesis of the ligand, its metal complexes, and their applications in areas relevant to drug development and catalysis are provided.
Introduction to this compound (TRPN)
This compound, also known as N',N'-bis(3-aminopropyl)propane-1,3-diamine, is a tripodal tetradentate ligand with one tertiary and three primary amine groups.[1] Its flexible propylene (B89431) chains allow it to form stable complexes with a variety of metal ions, making it a valuable building block in coordination chemistry, materials science, and drug development.[2] The coordination of TRPN with metal ions can lead to the formation of complexes with diverse geometries and interesting chemical properties.[2]
Synthesis of this compound
A common synthetic route to this compound involves the reduction of tris(3-nitropropyl)amine. The following protocol is a general guide for its preparation in a laboratory setting.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
Tris(3-nitropropyl)amine (1 equivalent)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrazine (B178648) hydrate
-
Ethanol
-
Raney Nickel (Raney Ni)
-
Three-necked round-bottomed flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a three-necked round-bottomed flask maintained at 0 °C, add 17.6 g of tris(3-nitropropyl)amine, 7.5 g of NaOH, 25 mL of hydrazine hydrate, and 100 mL of ethanol.
-
Slowly add 5.0 g of Raney Ni to the reaction mixture.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the reaction mixture to remove the catalyst.
-
Adjust the pH of the filtrate to between 1 and 12 and allow it to stand to separate any salts.
-
Collect the clarified yellow liquid and perform vacuum distillation.
-
Collect the fraction at 120-125°C.
-
The expected yield is approximately 92%.
-
Characterize the product using ¹H NMR and IR spectroscopy.
Applications in Drug Development
TRPN-based metal complexes have shown promise in various areas of drug development, including antimalarial and potential anticancer applications.
Antimalarial Activity of Tris(quinoxaline) Derivatives
Derivatives of TRPN, such as tris(quinoxaline) compounds, have demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[3][4][5]
Materials:
-
This compound (1.8 mmol)
-
(pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehyde derivatives (5.4 mmol)
-
Ethanol (15 mL)
-
Sodium sulfate (B86663)
Procedure:
-
To a solution of this compound in ethanol, add the (pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehyde derivative.
-
Heat the reaction mixture under reflux for 5 hours.
-
Evaporate the solvent to dryness under reduced pressure.
-
After cooling, extract the residue with dichloromethane (40 mL).
-
Dry the organic layer over sodium sulfate and evaporate to dryness.
-
The resulting product can be used without further purification for biological evaluation.
The following table summarizes the in vitro antimalarial activity of a representative tris(quinoxaline) derivative of TRPN against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.
| Compound | P. falciparum Strain | IC₅₀ (µM) |
| Tris{N-[4–(7-methoxypyrrolo[1,2-a]quinoxalin-4-yl)benzylidene]-3-aminopropyl}amine | 3D7 | >10 |
| W2 | >10 | |
| Bis-pyrrolo[1,2-a]quinoxalines 1n | W2 | 0.25 |
| Bis-pyrrolo[1,2-a]quinoxalines 1p | 3D7 | 0.22 |
Data extracted from multiple compounds in the cited literature for comparison.[4][5]
Experimental Workflow for Synthesis and Evaluation of Antimalarial TRPN Derivatives
Caption: Workflow for the synthesis and antimalarial testing of TRPN derivatives.
Metal Complexation and Sensing Applications
TRPN and its derivatives can be used to create macrocyclic compounds that act as fluorescent chemosensors for various metal ions.[6]
Synthesis of Macrocyclic Compounds via Pd(0)-Catalyzed Amination[6]
General Procedure:
-
N-substituted this compound derivatives (e.g., with dansyl or quinoline (B57606) groups) are synthesized by reacting TRPN with the corresponding chloride derivative (e.g., dansyl chloride) in a dilute solution of acetonitrile.[6]
-
The macrocyclization reaction is then carried out between the N-substituted TRPN and a di-bromophenyl-substituted diamine in the presence of a Pd(0) catalyst, such as Pd(dba)₂ with a suitable phosphine (B1218219) ligand (e.g., tBuDavePhos).[6]
-
The reaction is typically run under dilute conditions in a solvent like dioxane.[6]
Spectroscopic Investigation of Metal Ion Coordination
The coordination of metal ions by these macrocyclic ligands can be studied using UV-vis and fluorescence spectroscopy. Titration experiments can be performed to determine the stoichiometry and binding constants of the resulting complexes.[6]
Binding Constants of a Quinolinyl-Substituted TRPN Macrocycle with Various Metal Ions
| Metal Ion | Stoichiometry (L:M) | Binding Constant (log K) |
| Cu(II) | 2:1 | 9.8 |
| Zn(II) | 2:1 | 10.1 |
| Cd(II) | 2:1 | 9.5 |
| Pb(II) | 1:1 | 5.2 |
| Hg(II) | 2:1 | 11.3 |
Data for a specific monoquinolinyl-substituted macrocycle.[6]
Logical Diagram for Metal Ion Sensing
Caption: Principle of fluorescent metal ion sensing using a TRPN-based macrocycle.
Potential in Catalysis
While specific, detailed protocols for the catalytic use of TRPN-metal complexes are not abundant in the readily available literature, the related tripodal ligand tris(2-aminoethyl)amine (B1216632) (TREN) has been successfully employed in catalysis. The principles and procedures can be adapted for TRPN-based catalysts. For instance, amine-functionalized metal oxides are effective catalysts for Knoevenagel condensation.
Conceptual Protocol for Knoevenagel Condensation
Catalyst Preparation:
-
Impregnate a solid support (e.g., MgO, Al₂O₃) with a solution of this compound in a suitable solvent.
-
Dry the material to remove the solvent, resulting in TRPN-functionalized solid support.
Catalytic Reaction:
-
In a reaction vessel, combine an aldehyde or ketone, a compound with an active methylene (B1212753) group (e.g., malononitrile), and the TRPN-functionalized catalyst.
-
Stir the reaction mixture at a suitable temperature.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, filter to recover the catalyst.
-
Isolate the product from the filtrate.
Workflow for Heterogeneous Catalysis
Caption: General workflow for heterogeneous catalysis using a TRPN-functionalized support.
Potential as MRI Contrast Agents
Conceptual Design and Evaluation of a TRPN-Gd(III) Contrast Agent
-
Ligand Modification: Modify TRPN with chelating arms, such as carboxymethyl groups, to create a ligand that can octadentately coordinate Gd(III), leaving one coordination site for a water molecule.
-
Complexation: React the modified ligand with a Gd(III) salt (e.g., GdCl₃) in an aqueous solution, followed by purification.
-
Relaxivity Measurement: The efficiency of an MRI contrast agent is determined by its relaxivity (r₁), which is the measure of the increase in the longitudinal relaxation rate of water protons. This is measured using an NMR spectrometer by determining the T₁ of aqueous solutions of the complex at various concentrations.
-
In Vivo Imaging: Promising candidates can be evaluated in animal models to assess their contrast enhancement properties and biodistribution.
Signaling Pathway for MRI Contrast Enhancement
References
- 1. gssrr.org [gssrr.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced relaxivity of GdIII-complexes with HP-DO3A-like ligands upon the activation of the intramolecular catalysis of the prototropic exchange - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Macrocyclic Compounds Using Tris(3-aminopropyl)amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of polyazamacrocyclic compounds utilizing Tris(3-aminopropyl)amine (TRPN) as a key building block. The methodologies described herein are primarily based on Palladium(0)-catalyzed amination reactions, which have proven effective for the construction of these complex structures.
Macrocyclic compounds are of significant interest in drug discovery and materials science due to their unique structural and functional properties.[1][2][3] Their constrained yet flexible conformations allow for high-affinity and selective binding to biological targets.[3] this compound provides a versatile tripodal scaffold for creating a variety of macrocyclic and cryptand structures with applications in molecular recognition, sensing, and catalysis.[4][5]
General Synthetic Strategy
The synthesis of polyazamacrocycles incorporating a TRPN unit can be efficiently achieved through a Pd(0)-catalyzed Buchwald-Hartwig amination reaction.[4] This approach involves the coupling of an N-substituted TRPN derivative with a di-halogenated aromatic compound, often in the presence of a suitable base and phosphine (B1218219) ligand. The choice of protecting groups and the synthetic route can influence the overall yield of the final macrocyclic product.[4]
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of macrocyclic compounds using TRPN.
Experimental Protocols
The following protocols are based on the successful synthesis of dansyl- and quinolinyl-substituted polyazamacrocycles.[4]
Protocol 1: Synthesis of N-Dansyl-Tris(3-aminopropyl)amine
This protocol describes the mono-functionalization of TRPN with a dansyl fluorophore.
Materials:
-
This compound (TRPN)
-
Dansyl chloride
-
Acetonitrile (B52724) (MeCN)
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous NaHCO3 solution
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Prepare a dilute solution of TRPN (1.0 equivalent) in acetonitrile (e.g., 0.065 M).
-
Slowly add a solution of dansyl chloride (0.25 equivalents) in acetonitrile to the TRPN solution with vigorous stirring over a period of several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, dry over anhydrous Na2SO4, and filter.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel to isolate the mono-dansylated product.
Protocol 2: Pd(0)-Catalyzed Macrocyclization
This protocol details the macrocyclization reaction between a substituted TRPN and a di-brominated linker.
Materials:
-
N-substituted this compound (e.g., from Protocol 1)
-
N,N'-di(3-bromophenyl)-substituted dioxadiamine
-
Pd(dba)2 (Palladium(0)-dibenzylideneacetone)
-
tBuDavePhos (2-(di-tert-butylphosphino)-2′-dimethylaminobiphenyl)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous toluene (B28343)
-
Argon atmosphere
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the N-substituted TRPN (1.0 equivalent), N,N'-di(3-bromophenyl)-substituted dioxadiamine (1.0 equivalent), Pd(dba)2 (16 mol%), and tBuDavePhos (18 mol%).
-
Add sodium tert-butoxide (4.0 equivalents) to the vessel.
-
Evacuate and backfill the vessel with argon several times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a short pad of silica gel, eluting with dichloromethane.
-
Evaporate the solvent from the filtrate and purify the residue by column chromatography on silica gel to obtain the desired macrocycle.
Quantitative Data Summary
The yields of macrocyclization reactions are dependent on the specific substrates and reaction conditions. Below is a summary of representative yields for the synthesis of different macrocycles.
| Macrocycle | TRPN Derivative | Linker | Catalyst System | Yield (%) | Reference |
| Dansyl-substituted Macrocycle | N-Dansyl-TRPN | N,N'-di(3-bromophenyl)-dioxadiamine | Pd(dba)2/tBuDavePhos | 35 | [4] |
| Quinolinyl-substituted Macrocycle | N-Quinolinyl-TRPN | N,N'-di(3-bromophenyl)-dioxadiamine | Pd(dba)2/tBuDavePhos | 41 | [4] |
| Di-quinolinyl-substituted Macrocycle | N,N'-di(6-quinolinyl)-dioxadiamine | 1,3-dibromobenzene | Pd(dba)2/tBuDavePhos | 15 | [4] |
Application in Metal Ion Sensing
Macrocycles derived from TRPN often exhibit strong and selective binding to various metal cations. This property makes them promising candidates for fluorescent chemosensors. The embedded fluorophore's emission can be modulated upon complexation with a metal ion, leading to a detectable signal.
The diagram below illustrates the principle of a "turn-on" fluorescent sensor for Zinc (II) ions, an application demonstrated for some TRPN-based macrocycles.[4][5]
Caption: Principle of a turn-on fluorescent sensor for Zn(II) ions.
The binding stoichiometry and constants for various metal ions can be determined using techniques such as UV-vis and fluorescence titrations.[4][5] This data is crucial for evaluating the selectivity and sensitivity of the macrocyclic sensor.
These protocols and notes provide a foundational understanding for researchers interested in the synthesis and application of TRPN-based macrocycles. The versatility of the TRPN scaffold and the efficiency of Pd-catalyzed amination offer a powerful platform for the development of novel macrocyclic compounds for various applications in chemistry, biology, and medicine.
References
- 1. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. symeres.com [symeres.com]
- 4. Macrocyclic Compounds Comprising this compound Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Amination with Tris(3-aminopropyl)amine for Macrocycle Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polyazamacrocycles using a palladium-catalyzed amination reaction, specifically the Buchwald-Hartwig amination, with Tris(3-aminopropyl)amine (TRPN). This methodology is particularly useful for constructing complex macrocyclic structures with potential applications in molecular recognition, fluorescent sensing, and drug delivery.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[1][2] This reaction has found extensive use in organic synthesis due to its broad substrate scope and functional group tolerance.[1] In the context of macrocycle synthesis, intramolecular or intermolecular Buchwald-Hartwig amination allows for the efficient formation of large ring structures that are otherwise challenging to synthesize.
This compound is a tetrapodal tetraamine (B13775644) that serves as a valuable building block for creating macrocycles with unique three-dimensional cavities and multiple nitrogen donor atoms. These structural features are highly desirable for the coordination of metal ions and the recognition of small molecules. The palladium-catalyzed amination of TRPN with dihaloaryl compounds provides a direct route to these complex macrocyclic architectures.[3][4]
Reaction Principle
The synthesis of macrocycles via Pd-catalyzed amination with this compound typically involves the reaction of a dihaloaryl compound with TRPN in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as polymerization. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5]
Experimental Data
The following tables summarize the reaction conditions and yields for the synthesis of various macrocycles incorporating the this compound moiety, as reported in the literature.[3]
Table 1: Synthesis of N-Substituted this compound Derivatives
| Entry | Reactant 1 | Reactant 2 | Product | Solvent | Yield (%) |
| 1 | This compound | Dansyl chloride | N-dansyl-Tris(3-aminopropyl)amine | MeCN | - |
| 2 | This compound | 6-bromoquinoline | N-(quinolin-6-yl)-Tris(3-aminopropyl)amine | - | - |
Table 2: Palladium-Catalyzed Macrocyclization Reactions
| Entry | Amine Component | Dihaloaryl Component | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | N-dansyl-Tris(3-aminopropyl)amine | N,N'-di(3-bromophenyl)-dioxadiamine | Pd(dba)₂ (16) | tBuDavePhos (18) | NaOtBu | Toluene (B28343) | 100 | 24 | Dansyl-substituted macrocycle | 25 |
| 2 | N-(quinolin-6-yl)-Tris(3-aminopropyl)amine | N,N'-di(3-bromophenyl)-dioxadiamine | Pd(dba)₂ (16) | tBuDavePhos (18) | NaOtBu | Toluene | 100 | 24 | Quinolinyl-substituted macrocycle | 30 |
| 3 | This compound (1.5 equiv) | N,N'-di(quinolin-6-yl)-N,N'-di(3-bromophenyl)-dioxadiamine | - | - | - | - | - | - | Di-quinolinyl-substituted macrocycle | 21 |
| 4 | This compound (1.5 equiv) | N-(quinolin-6-yl)-N,N'-di(3-bromophenyl)-dioxadiamine | - | - | - | - | - | - | Mono-quinolinyl-substituted macrocycle | 18 |
Experimental Protocols
General Considerations
-
All Pd-catalyzed amination reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligands.[6]
-
Reagents and solvents should be anhydrous and of high purity.
-
The choice of ligand is critical; bulky biarylphosphine ligands are often effective.[6]
-
High-dilution conditions are generally favored for macrocyclization to minimize intermolecular side reactions.
Protocol 1: General Procedure for Pd-Catalyzed Macrocyclization
This protocol is a representative example for the synthesis of a macrocycle from an N-substituted this compound and a dihaloaryl precursor.[3]
Materials:
-
N-substituted this compound derivative
-
Dihaloaryl compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine ligand (e.g., tBuDavePhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(dba)₂), the phosphine ligand, and the base (NaOtBu).
-
Add anhydrous toluene to the flask and stir the mixture for a few minutes.
-
In a separate flask, prepare a solution of the N-substituted this compound derivative and the dihaloaryl compound in anhydrous toluene.
-
Using a syringe pump, slowly add the solution of the amine and dihaloaryl compound to the catalyst mixture over a period of several hours to maintain high-dilution conditions.
-
After the addition is complete, heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired macrocycle.
Characterization:
-
The structure and purity of the synthesized macrocycle should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: Experimental workflow for Pd-catalyzed macrocyclization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tris(3-aminopropyl)amine in the Synthesis of Fluorescent Chemosensors
Introduction
Tris(3-aminopropyl)amine, often abbreviated as TRPN, is a tetrapodal tetraaza ligand that serves as a highly effective and versatile scaffold in supramolecular chemistry.[1] Its unique three-dimensional, tripodal structure provides a pre-organized platform for the construction of complex host molecules, including macrocycles and cryptands, designed for the molecular recognition of cations, anions, and small organic molecules.[1] The presence of four nitrogen atoms—one tertiary and three primary amines—offers multiple sites for functionalization, allowing for the strategic attachment of fluorophores and binding units. This makes TRPN an ideal building block for the synthesis of fluorescent chemosensors, which signal the presence of a target analyte through a change in their optical properties.
These notes will detail two primary applications of this compound in the design of fluorescent and colorimetric sensors: macrocyclic chemosensors for the detection of metal cations and tripodal receptors for anion binding.
Application 1: Macrocyclic Fluorescent Chemosensors for Zinc(II) Detection
The TRPN framework can be incorporated into larger macrocyclic structures functionalized with fluorophores to create selective metal ion sensors.[1] A notable application is the development of sensors for Zinc(II) (Zn²⁺), a biologically significant cation. The binding of Zn²⁺ to the sensor's cavity can rigidify the structure, leading to a significant enhancement in fluorescence intensity, a phenomenon often referred to as Chelation-Enhanced Fluorescence (CHEF).
Signaling Pathway
The sensing mechanism involves the formation of a stable complex between the macrocyclic sensor and the Zn²⁺ ion. In its free state, the sensor exhibits low fluorescence due to quenching processes. Upon binding Zn²⁺, a rigid complex is formed, which suppresses non-radiative decay pathways and results in a "turn-on" fluorescent response.
Caption: Signaling pathway for a "turn-on" Zn²⁺ fluorescent chemosensor.
Experimental Protocols
Protocol 1: Synthesis of Monodansyl-Substituted TRPN Macrocycle
This protocol is based on the Pd(0)-catalyzed amination method for constructing the macrocyclic sensor.[1]
-
Synthesis of N-dansyl-tris(3-aminopropyl)amine:
-
Dissolve this compound (1) in acetonitrile (B52724) (MeCN) to make a dilute solution (0.065 M).
-
Slowly add a solution of dansyl chloride in MeCN to the TRPN solution with constant stirring. An excess of the tetraamine (B13775644) is used.[1]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to isolate the target monodansyl derivative (yield: 50%) and a didansylated side product (yield: 25%).[1]
-
-
Macrocyclization Reaction:
-
Prepare N,N'-di(3-bromophenyl)-substituted dioxadiamine separately.[1]
-
In a reaction vessel under an inert atmosphere, combine the N-dansyl-tris(3-aminopropyl)amine derivative, the N,N'-di(3-bromophenyl)-substituted dioxadiamine, and a palladium catalyst system (e.g., Pd(dba)₂/tBuDavePhos).[1]
-
Add a suitable solvent (e.g., anhydrous toluene) and a base (e.g., NaOtBu).
-
Heat the reaction mixture at the appropriate temperature (e.g., 110°C) for the specified time (e.g., 24 hours).
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the resulting macrocycle using column chromatography.
-
Protocol 2: Spectroscopic Titration for Metal Ion Detection
-
Stock Solution Preparation:
-
Prepare a stock solution of the purified macrocyclic sensor (e.g., 1 x 10⁻³ M) in a suitable solvent like acetonitrile.
-
Prepare stock solutions of various metal perchlorate (B79767) salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂, Cd(ClO₄)₂) of the same concentration in the same solvent.
-
-
Fluorescence Titration:
-
Place a fixed volume of the sensor stock solution into a quartz cuvette and dilute to the desired final concentration (e.g., 1 x 10⁻⁵ M).
-
Record the initial fluorescence emission spectrum of the sensor solution (e.g., excitation at 340 nm).
-
Incrementally add small aliquots of the metal salt stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Observe the changes in fluorescence intensity at the emission maximum. A significant enhancement indicates binding.[1]
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the binding constant and stoichiometry.
-
Quantitative Data
The following table summarizes the binding properties of a TRPN-based macrocyclic sensor with various metal cations in acetonitrile.[1]
| Metal Cation | Stoichiometry (L:M) | Binding Constant (log K) | Fluorescence Response |
| Zn(II) | 1:1 | 5.2 | Substantial Enhancement |
| Cd(II) | 2:1 | 8.8 | Enhancement |
| Pb(II) | 1:1 | 4.3 | Enhancement |
| Cu(II) | 1:1 | 5.8 | Quenching |
| Hg(II) | 1:1 | 5.0 | Quenching |
Application 2: Tripodal Urea (B33335)/Thiourea (B124793) Receptors for Anion Recognition
By functionalizing the three primary amine groups of TRPN with urea or thiourea moieties, it is possible to create tripodal receptors capable of binding anions through hydrogen-bonding interactions.[2][3] The pre-organized structure of the TRPN scaffold positions the NH protons of the urea/thiourea groups to form a binding pocket selective for specific anions. While the original studies used NMR for detection, these receptors can be readily adapted into fluorescent sensors by incorporating a fluorophore into the design.
Synthesis Workflow
The synthesis is a straightforward reaction between this compound and three equivalents of a suitable isocyanate or isothiocyanate.[2][4]
Caption: General synthesis scheme for a TRPN-based tripodal urea receptor.
Experimental Protocols
Protocol 3: Synthesis of Tris-Urea (L1) and Tris-Thiourea (L2) Receptors
This protocol is adapted from the synthesis of tris([(4-cyanophenyl)amino]propyl)urea (L1) and its thiourea analogue (L2).[2]
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Separately, dissolve 4-cyanophenyl isocyanate (for L1) or 4-cyanophenyl isothiocyanate (for L2) (3 equivalents) in anhydrous CH₂Cl₂.[2]
-
-
Reaction:
-
Slowly add the isocyanate/isothiocyanate solution to the stirred solution of this compound at room temperature.
-
Continue stirring the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Isolation and Purification:
-
A precipitate will form during the reaction. Collect the solid product by filtration.
-
Wash the collected solid with CH₂Cl₂ to remove any unreacted starting materials.
-
Dry the product under vacuum. The urea-based receptor (L1) is typically obtained in higher yield (90%) than the thiourea-based receptor (L2) (73%).[2][4]
-
Protocol 4: Anion Binding Studies by ¹H NMR Titration
-
Sample Preparation:
-
Prepare a stock solution of the receptor (L1 or L2) of known concentration (e.g., 5 mM) in a deuterated solvent (e.g., DMSO-d₆).
-
Prepare stock solutions of various anions (as tetrabutylammonium (B224687) salts) of a higher concentration (e.g., 100 mM) in the same deuterated solvent.
-
-
NMR Titration:
-
Transfer a precise volume of the receptor stock solution into an NMR tube.
-
Record the initial ¹H NMR spectrum, paying close attention to the chemical shifts of the NH protons. For L2, these appear at δ 9.86 and 8.17 ppm.[2]
-
Add incremental amounts (e.g., 0.2, 0.4, 0.6... equivalents) of the anion stock solution to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition.
-
Observe the downfield shift of the NH proton signals, which indicates their involvement in hydrogen bonding with the anion.[2]
-
Plot the change in chemical shift (Δδ) against the anion/receptor molar ratio to determine the binding constant (Kₐ).
-
Quantitative Data
The following table summarizes the association constants (Kₐ) for the 1:1 complexes of receptors L1 and L2 with various anions, as determined by ¹H NMR titration in DMSO-d₆.[3][5]
| Anion | Receptor L1 (Urea) Kₐ (M⁻¹) | Receptor L2 (Thiourea) Kₐ (M⁻¹) |
| F⁻ | 18,360 | 36,580 |
| CH₃COO⁻ | 1,210 | 1,830 |
| H₂PO₄⁻ | 9,990 | 14,210 |
| HSO₄⁻ | 1,490 | 2,110 |
| Cl⁻ | 110 | 190 |
| Br⁻ | < 10 | < 10 |
| I⁻ | < 10 | < 10 |
The data indicates that the thiourea receptor (L2) generally exhibits a higher affinity for anions compared to its urea counterpart (L1).[3][5] The binding trend for both receptors is F⁻ > H₂PO₄⁻ > HSO₄⁻ > CH₃COO⁻ > Cl⁻ > Br⁻ > I⁻.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anion binding studies of this compound-based tripodal urea and thiourea receptors: Proton transfer-induced selectivity for hydrogen sulfate over sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anion binding studies of this compound-based tripodal urea and thiourea receptors: Proton transfer-induced selectivity for hydrogen sulfate over sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and anion binding studies of this compound-based tripodal urea and thiourea receptors: proton transfer-induced selectivity for hydrogen sulfate over sulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Tris(3-aminopropyl)amine in Anion Binding Studies: Application Notes and Protocols
Introduction
Tris(3-aminopropyl)amine is a versatile tripodal amine that serves as a foundational scaffold for the synthesis of various receptors for anion recognition. Its three primary amine functionalities provide ideal anchor points for the attachment of hydrogen bond donors, such as urea (B33335) or thiourea (B124793) groups, creating a pre-organized cavity for anion binding. This document provides detailed application notes and experimental protocols for the use of this compound-derived receptors in anion binding studies, tailored for researchers, scientists, and drug development professionals. The protocols and data presented are based on the synthesis and analysis of urea and thiourea-based tripodal receptors.[1][2][3][4][5]
Key Application: Anion Recognition and Binding
This compound-based receptors, particularly those functionalized with urea or thiourea moieties, have demonstrated significant efficacy in binding various anions through hydrogen-bonding interactions.[1][2][6] These receptors can selectively bind anions such as halides and oxoanions, with the binding affinity influenced by the nature of the hydrogen bond donor (urea vs. thiourea) and the properties of the anion.[1][2]
Quantitative Data Summary
The binding affinities of two representative this compound-based receptors, a urea-functionalized receptor (L1) and a thiourea-functionalized receptor (L2), for various anions were determined by 1H NMR titration experiments in DMSO-d6. The association constants (Ka) are summarized in the table below.
Table 1: Association Constants (Ka / M⁻¹) for 1:1 Anion Binding by Receptors L1 and L2 in DMSO-d6
| Anion | Receptor L1 (Urea-based) | Receptor L2 (Thiourea-based) |
| F⁻ | 2,630 | 11,630 |
| Cl⁻ | 19 | 43 |
| Br⁻ | <10 | <10 |
| I⁻ | <10 | <10 |
| H₂PO₄⁻ | 1,830 | 4,280 |
| HSO₄⁻ | 850 | 1,420 |
| CH₃COO⁻ | 340 | 780 |
| HCO₃⁻ | 1,120 | 2,150 |
| SO₄²⁻ | 120 | 180 |
Data sourced from 1H NMR titration experiments.[1]
Note: The thiourea-based receptor (L2) generally exhibits higher binding affinities for anions compared to the urea-based receptor (L1), which is attributed to the enhanced acidity of the thiourea NH protons.[1][2][5] The binding trend for both receptors is F⁻ > H₂PO₄⁻ > HCO₃⁻ > HSO₄⁻ > CH₃COO⁻ > SO₄²⁻ > Cl⁻ > Br⁻ > I⁻.[1][2][3]
Experimental Protocols
Synthesis of this compound-Based Receptors
This protocol describes the synthesis of a urea-based receptor (L1) and a thiourea-based receptor (L2) from this compound.
Materials:
-
This compound
-
4-cyanophenyl isocyanate (for L1)
-
4-cyanophenyl isothiocyanate (for L2)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Dissolve this compound (1 equivalent) in dry dichloromethane (CH₂Cl₂).
-
To this solution, add a solution of either 4-cyanophenyl isocyanate (3 equivalents for L1) or 4-cyanophenyl isothiocyanate (3 equivalents for L2) in CH₂Cl₂ dropwise at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
After 24 hours, a precipitate will form. Collect the solid product by filtration.
-
Wash the collected solid with CH₂Cl₂ to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the final receptor (L1 or L2).
Caption: Synthetic workflow for this compound-based receptors.
Protocol for ¹H NMR Titration Studies
This protocol outlines the procedure for determining the anion binding constants using ¹H NMR titration.
Materials and Equipment:
-
Synthesized receptor (L1 or L2)
-
Tetrabutylammonium (B224687) salts of the anions (e.g., [n-Bu₄N]⁺F⁻, [n-Bu₄N]⁺Cl⁻, etc.)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
-
External reference: 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) in DMSO-d₆ in a capillary tube.
Procedure: [1]
-
Prepare a stock solution of the receptor (L1 or L2) in DMSO-d₆ at a concentration of 2 mM.
-
Prepare a stock solution of the respective tetrabutylammonium anion salt in DMSO-d₆ at a concentration of 20 mM.
-
Place the external reference capillary tube into each NMR tube.
-
For each titration, add a fixed volume of the receptor stock solution to an NMR tube.
-
Record the ¹H NMR spectrum of the free receptor.
-
Incrementally add aliquots of the anion stock solution to the NMR tube containing the receptor solution.
-
After each addition of the anion solution, thoroughly mix the sample and record the ¹H NMR spectrum. A total of 13 measurements are typically performed for each titration.[1]
-
Monitor the chemical shift changes of the NH protons of the receptor.
-
Plot the change in chemical shift (Δδ) against the concentration of the added anion.
-
Fit the resulting titration curve to a 1:1 binding model using appropriate software to calculate the association constant (Ka).
Caption: Workflow for ¹H NMR titration experiment.
Anion Binding Mechanism
The primary mechanism of anion binding by these this compound-derived receptors is through hydrogen bonding. The NH protons of the urea or thiourea groups act as hydrogen bond donors, forming multiple hydrogen bonds with the guest anion, which is encapsulated within the tripodal cavity.
Caption: Anion binding via hydrogen bonding and encapsulation.
In specific cases, such as the binding of HSO₄⁻, a proton transfer from the anion to the central nitrogen of the this compound scaffold can occur.[1][3] This results in an additional electrostatic interaction (NH⁺···anion), leading to enhanced binding affinity for HSO₄⁻ compared to SO₄²⁻.[1][2]
This compound serves as an excellent and adaptable platform for designing and synthesizing tripodal anion receptors. The straightforward synthesis and the ability to tune the binding properties by modifying the appended functional groups make these compounds valuable tools for research in supramolecular chemistry, sensor development, and potentially in drug development for anion-related channelopathies. The provided protocols offer a solid foundation for researchers to explore the rich anion binding chemistry of this compound derivatives.
References
- 1. Synthesis and anion binding studies of this compound-based tripodal urea and thiourea receptors: Proton transfer-induced selectivity for hydrogen sulfate over sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and anion binding studies of this compound-based tripodal urea and thiourea receptors: proton transfer-induced selectivity for hydrogen sulfate over sulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 4963-47-7 [smolecule.com]
Characterization of Tris(3-aminopropyl)amine-Metal Complexes by NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(3-aminopropyl)amine (TRPN), a tripodal tetramine (B166960) ligand, readily forms stable complexes with a variety of metal ions. The coordination chemistry of these complexes is of significant interest in fields ranging from catalysis to the development of therapeutic and diagnostic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed characterization of these complexes in solution. This document provides a comprehensive guide to the characterization of this compound-metal complexes using NMR, including data presentation, detailed experimental protocols, and visual representations of workflows and concepts.
Data Presentation: NMR Chemical Shifts
The coordination of this compound to a metal ion induces significant changes in the chemical shifts of the ligand's protons and carbons. These changes provide valuable information about the metal-ligand binding and the structure of the complex in solution. The numbering scheme for the TRPN ligand is provided below for reference.
Napical-(CH2-CH2-CH2-NH2)3 α β γ
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Proton | Free TRPN (CDCl₃) | Representative Diamagnetic Metal Complex (e.g., [Zn(TRPN)]²⁺) | Expected Change upon Coordination |
| α-CH₂ | ~2.45 (t) | Downfield shift (e.g., ~2.6-2.8) | Deshielding due to proximity to the metal center |
| β-CH₂ | ~1.58 (quint) | Downfield shift (e.g., ~1.7-1.9) | Moderate deshielding |
| γ-CH₂ | ~2.70 (t) | Downfield shift (e.g., ~2.8-3.0) | Significant deshielding due to coordination of the primary amine |
| NH₂ | Variable | Broadened and shifted | Involved in coordination and exchange |
Note: Chemical shifts are dependent on the solvent, counter-ion, and concentration. The values for the metal complex are illustrative and can vary.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Carbon | Free TRPN (CDCl₃) | Representative Diamagnetic Metal Complex (e.g., [Zn(TRPN)]²⁺) | Expected Change upon Coordination |
| α-CH₂ | ~55 | Downfield shift | Deshielding |
| β-CH₂ | ~30 | Downfield shift | Moderate deshielding |
| γ-CH₂ | ~40 | Downfield shift | Significant deshielding |
Experimental Protocols
Protocol 1: General ¹H and ¹³C NMR Characterization
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a this compound-metal complex.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound-metal complex in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆).
-
The choice of solvent is critical and should be one in which the complex is stable and soluble.
-
Add a small amount of an internal standard (e.g., TMS, DSS) if precise chemical shift referencing is required.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to obtain optimal resolution.
3. ¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 10-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
4. ¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-250 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
Protocol 2: NMR Titration for Stoichiometry and Binding Constant Determination
NMR titration is a powerful technique to study the binding stoichiometry and to estimate the binding constant of a metal-ligand complex.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of the metal salt (e.g., Zn(ClO₄)₂, Cd(NO₃)₂) in the same deuterated solvent at a much higher concentration (e.g., 100-200 mM) to minimize dilution effects during the titration.
2. Titration Procedure:
-
Transfer a known volume (e.g., 0.5 mL) of the TRPN solution to an NMR tube and acquire a ¹H NMR spectrum. This is the spectrum of the free ligand (0 equivalents of metal).
-
Add small aliquots of the concentrated metal salt solution to the NMR tube (e.g., 0.1, 0.2, 0.3... equivalents).
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Continue the additions until the chemical shifts of the ligand protons no longer change significantly, indicating saturation of the binding sites (typically up to 2-3 equivalents of the metal).
3. Data Analysis:
-
Monitor the chemical shift changes (Δδ) of specific ligand protons as a function of the metal-to-ligand molar ratio.
-
Plot Δδ versus the molar ratio. The inflection point of the curve often indicates the stoichiometry of the complex (e.g., a sharp change at a 1:1 ratio suggests the formation of a 1:1 complex).
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding isotherm model using specialized software.
Mandatory Visualizations
Caption: Workflow for NMR titration of this compound with a metal salt.
Application Notes and Protocols for Tris(3-aminopropyl)amine as a Crosslinking Agent in Polymer-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(3-aminopropyl)amine is a tetra-amine functional molecule that serves as a highly effective crosslinking agent in the synthesis of polymeric matrices for biomedical applications, particularly in the field of drug delivery. Its three primary amine groups offer multiple reaction sites for covalent bonding with polymers containing complementary functional groups, such as epoxides, aldehydes, carboxylic acids, or isocyanates. This crosslinking process results in the formation of three-dimensional polymer networks, such as hydrogels, with tunable mechanical properties, swelling behavior, and drug release kinetics. The central tertiary amine also introduces a pH-sensitive character to the crosslinked polymer, making it a promising candidate for the development of stimuli-responsive drug delivery systems.
These application notes provide an overview of the use of this compound as a crosslinking agent and offer detailed protocols for the synthesis, characterization, and evaluation of crosslinked polymers for drug delivery applications.
Key Applications in Drug Development
The use of this compound as a crosslinking agent offers several advantages in the design of drug delivery systems:
-
Controlled Drug Release: The crosslinking density, which can be controlled by the concentration of this compound, directly influences the mesh size of the polymer network. This, in turn, governs the diffusion rate of the encapsulated drug, allowing for sustained and controlled release profiles.
-
Stimuli-Responsive Delivery: The tertiary amine in the core of the this compound molecule imparts a pH-sensitive nature to the crosslinked polymer.[1] At lower pH values, the amine group becomes protonated, leading to increased swelling of the polymer matrix and a faster drug release rate.[2] This property is particularly advantageous for targeted drug delivery to acidic microenvironments, such as tumors or inflammatory tissues.
-
Enhanced Mechanical Properties: Crosslinking with this compound can significantly improve the mechanical strength and stability of polymer-based drug carriers, which is crucial for maintaining their structural integrity in physiological environments.
-
Biocompatibility: While the biocompatibility of the final crosslinked polymer system needs to be assessed for each specific formulation, the use of amine-based crosslinkers in biomaterials is a well-established practice.[3] Post-synthesis purification steps are essential to remove any unreacted crosslinker, which can be cytotoxic.[3]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific polymer systems and drug molecules.
Protocol 1: Synthesis of a pH-Responsive Chitosan (B1678972) Hydrogel Crosslinked with a this compound Analogue
This protocol is adapted from a study on chitosan hydrogels crosslinked with an aldehyde-functionalized derivative of this compound, Tris(2-(2-formylphenoxy)ethyl)amine.[4] The principle of Schiff base formation between the amine groups of chitosan and the aldehyde groups of the crosslinker can be conceptually applied to other polymer systems with suitable functional groups that react with the primary amines of this compound.
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation > 75%)
-
Tris(2-(2-formylphenoxy)ethyl)amine (or a suitable reactive derivative of this compound)
-
Acetic acid
-
Phosphate buffered saline (PBS)
-
Model drug (e.g., Metronidazole)[4]
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 2 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
-
Crosslinking Reaction:
-
Slowly add a predetermined amount of the this compound derivative solution to the chitosan solution under vigorous stirring. The molar ratio of the crosslinker to the repeating unit of chitosan will determine the crosslinking density.
-
Continue stirring the mixture until a hydrogel is formed. The gelation time will vary depending on the concentration of reactants and temperature.
-
-
Drug Loading:
-
For drug loading, dissolve the model drug in the chitosan solution before adding the crosslinking agent.
-
-
Purification:
-
Immerse the prepared hydrogel in a large volume of distilled water or PBS to remove unreacted crosslinker and other impurities. The washing solution should be changed periodically over 24-48 hours.
-
-
Lyophilization (optional):
-
For characterization studies like Scanning Electron Microscopy (SEM), the purified hydrogel can be freeze-dried to obtain a porous scaffold.
-
Experimental Workflow for Hydrogel Synthesis
Caption: Workflow for the synthesis of a crosslinked chitosan hydrogel.
Protocol 2: Characterization of Crosslinked Hydrogels
A. Swelling Studies:
-
Weigh the lyophilized hydrogel sample (Wd).
-
Immerse the sample in a buffer solution of a specific pH (e.g., pH 5.0 and pH 7.4) at 37 °C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100
-
Continue until the hydrogel reaches equilibrium swelling (constant weight).
B. In Vitro Drug Release Studies:
-
Place a known weight of the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.0) at 37 °C with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug release over time.
C. Mechanical Testing:
-
Prepare cylindrical or dog-bone-shaped hydrogel samples.
-
Perform uniaxial compression or tensile tests using a universal testing machine.
-
Record the stress-strain data to determine the compressive modulus, tensile strength, and elongation at break.
D. Morphological Characterization:
-
Obtain cross-sectional images of the lyophilized hydrogel scaffold using a Scanning Electron Microscope (SEM) to visualize the porous structure.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of crosslinked hydrogels.
Data Presentation
The following tables summarize representative quantitative data for hydrogels crosslinked with amine-containing agents. The specific values will vary depending on the polymer, drug, and precise formulation.
Table 1: Effect of Crosslinker Concentration on Hydrogel Properties (Representative Data)
| Crosslinker Concentration (mol%) | Equilibrium Swelling Ratio (%) | Compressive Modulus (kPa) |
| 1 | 1200 | 10 |
| 2 | 800 | 25 |
| 5 | 450 | 60 |
Note: This data is illustrative and demonstrates the general trend of decreasing swelling and increasing mechanical strength with higher crosslinker concentration.
Table 2: pH-Dependent Swelling and Drug Release (Representative Data)
| Parameter | pH 5.0 | pH 7.4 |
| Equilibrium Swelling Ratio (%) | 950 | 600 |
| Cumulative Drug Release at 24h (%) | 85 | 50 |
Note: This data is illustrative of the expected behavior of a hydrogel crosslinked with a pH-sensitive amine-containing crosslinker.
Signaling Pathways and Logical Relationships
The primary mechanism of action for a drug delivered from a this compound-crosslinked hydrogel is dependent on the encapsulated drug itself. The hydrogel acts as a carrier and its properties, such as pH-responsiveness, can be designed to target specific physiological conditions. For instance, in cancer therapy, the acidic tumor microenvironment can trigger enhanced drug release.
References
- 1. Stimuli-Responsive Cationic Hydrogels in Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH- and Temperature-responsive Hydrogels Based on Tertiary Amine-modified Polypeptides for Stimuli-responsive Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Tris(3-aminopropyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of silica (B1680970) nanoparticles (SNPs) is a cornerstone technique for the development of advanced drug delivery vehicles, diagnostic agents, and other biomedical tools. The introduction of primary amine groups onto the nanoparticle surface provides reactive handles for the covalent attachment of a diverse range of molecules, including therapeutic drugs, targeting ligands, and imaging agents.
While a variety of aminosilanes are utilized for this purpose, this document focuses on the application of Tris(3-aminopropyl)amine (TAPA), a tetra-amine, for the functionalization of silica surfaces. The multiple amine groups of TAPA can significantly increase the density of reactive sites on the nanoparticle surface, potentially leading to higher drug loading capacities and enhanced bioconjugation efficiency. These application notes provide a comprehensive overview of the synthesis of silica nanoparticles, their surface modification with an amino-functionalizing agent, and subsequent characterization.
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles through the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS) in an ethanol (B145695)/water mixture with ammonia (B1221849) as a catalyst.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir vigorously.
-
Rapidly add TEOS to the stirring solution.
-
Continue stirring at room temperature for at least 12 hours to allow for the formation of silica nanoparticles.
-
Isolate the silica nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol and deionized water by repeated cycles of centrifugation and redispersion to remove unreacted reagents.
-
The final product is a suspension of silica nanoparticles in the desired solvent (e.g., ethanol).
Protocol 2: Surface Modification with an Amino-Functionalizing Agent
This protocol details the post-synthesis grafting of amine groups onto the surface of the prepared silica nanoparticles. While the primary focus of this document is this compound, the literature more extensively details the use of silane (B1218182) coupling agents like (3-aminopropyl)triethoxysilane (APTES). The following protocol is based on the well-established use of APTES and can be adapted for other amino-functionalizing agents.
Materials:
-
Silica nanoparticle suspension from Protocol 1
-
(3-aminopropyl)triethoxysilane (APTES)
-
Ethanol (absolute) or Toluene (B28343), anhydrous
Procedure:
-
Disperse a known quantity of the washed silica nanoparticles in anhydrous toluene or absolute ethanol.
-
Heat the suspension to 50-80°C with vigorous stirring.
-
Add the desired amount of APTES to the heated suspension. The concentration of APTES will influence the density of surface amine groups.[1]
-
Allow the reaction to proceed at this temperature for 2-24 hours under continuous stirring.[1]
-
After the reaction is complete, cool the suspension to room temperature.
-
Purify the amine-functionalized silica nanoparticles by several cycles of centrifugation and washing with ethanol to remove unreacted APTES.
-
The final product is a suspension of amino-functionalized silica nanoparticles (SNP-NH2).
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to confirm the presence of amine groups on the silica nanoparticle surface. The spectra of modified particles will show characteristic peaks corresponding to N-H and C-H vibrations from the aminopropyl groups, in addition to the Si-O-Si peaks of the silica core.
Dynamic Light Scattering (DLS) and Zeta Potential
DLS is employed to measure the hydrodynamic diameter and size distribution of the nanoparticles before and after modification. An increase in hydrodynamic diameter can indicate successful surface functionalization. Zeta potential measurements are crucial to confirm the change in surface charge. Bare silica nanoparticles typically have a negative zeta potential, which should shift to a positive value after successful amine functionalization.
Thermogravimetric Analysis (TGA)
TGA is a quantitative method to determine the amount of organic material (the aminopropyl groups) grafted onto the silica surface. By measuring the weight loss of the sample as it is heated, the surface density of the amine groups can be calculated.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of bare and amino-functionalized silica nanoparticles.
Table 1: Physicochemical Properties of Bare and Amine-Functionalized Silica Nanoparticles
| Parameter | Bare Silica Nanoparticles (SNP) | Amine-Functionalized SNPs (SNP-NH2) | Reference |
| Hydrodynamic Diameter (nm) | 137 | 141 | [2] |
| Zeta Potential (mV) | -43.6 | +35 to +50 (typical) | [3] |
| Surface Amine Density (amines/nm²) | N/A | 0.44 - 2.7 | [2] |
Table 2: Influence of APTES Concentration on Surface Amine Density
| APTES Concentration (mM) | Resulting Nitrogen Content (wt%) | Particle Size (nm) | Reference |
| 0.5 | ~0.5 | ~670 | [3] |
| 1.0 | ~1.0 | ~670 | [3] |
| 2.0 | ~1.5 | ~670 | [3] |
| 5.0 | ~2.0 | ~600 | [3] |
| 10.0 | ~2.5 | ~550 | [3] |
Visualizations
Experimental Workflow
The overall experimental workflow for the synthesis, surface modification, and characterization of amino-functionalized silica nanoparticles is depicted below.
Logical Relationships in Surface Modification
The success and characteristics of the surface modification are dependent on several interconnected factors. The following diagram illustrates these relationships.
References
- 1. APTES-Based Silica Nanoparticles as a Potential Modifier for the Selective Sequestration of CO2 Gas Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controllable Synthesis of Amino-Functionalized Silica Particles via Co-condensation of Tetraethoxysilane and (3-Aminopropyl)triethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fluorescence Quenching with Tris(3-aminopropyl)amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(3-aminopropyl)amine (TRPN) and its derivatives are a versatile class of tripodal tetraamines that have garnered significant interest in the field of supramolecular chemistry and sensor development. When functionalized with fluorophores, these molecules can serve as sensitive probes for detecting various analytes, including metal ions, through the mechanism of fluorescence quenching. Fluorescence quenching is the process by which the fluorescence intensity of a fluorophore is decreased by a variety of molecular interactions with a quencher molecule. This phenomenon provides a powerful tool for studying binding interactions, conformational changes, and the local environment of fluorescently labeled molecules.
These application notes provide a detailed experimental setup and protocols for studying fluorescence quenching using this compound derivatives. The methodologies outlined are applicable for investigating interactions with a wide range of quenchers, with a particular focus on metal ion detection, a common application for this class of compounds.
Synthesis of Fluorescent this compound Derivatives
The synthesis of fluorescent TRPN derivatives is a crucial first step. A common approach involves the functionalization of the primary or secondary amine groups of the TRPN scaffold with a fluorophore. For instance, macrocyclic compounds incorporating TRPN units can be decorated with fluorophores like dansyl or quinoline (B57606) groups.[1] The synthesis often involves techniques such as Pd(0)-catalyzed amination to form C-N bonds.[1]
A general synthetic strategy involves the reaction of this compound with a fluorophore-containing reagent that can react with the amine groups. For example, N-dansyl and N-quinolin-6-yl-substituted Tris(3-aminopropyl)amines can be synthesized from the reaction of TRPN with dansyl chloride or a suitable quinoline derivative.[1]
Data Presentation: Quantitative Analysis of Metal Ion Binding
The interaction of fluorescent TRPN derivatives with metal ions can lead to either fluorescence quenching or enhancement. The binding affinity of these derivatives with various metal ions can be quantified by determining their binding constants (log β). Below is a summary of binding constants for several macrocyclic TRPN derivatives with different metal ions, as determined by spectrophotometric and NMR titrations.[1]
| TRPN Derivative (Macrocycle) | Metal Ion | log β (Binding Constant) |
| 25 (with two dansyl groups) | Zn(II) | L₄M: 25.3(1), L₂M: 13.49(5) |
| 25 (with two dansyl groups) | Hg(II) | L₂M: 2.5(2), LM: 3.8(2) |
| 22 (with quinolin-6-yl group) | Cd(II) | L₂M: 2.7(3), LM: 3.1(2) |
| 25 (with two dansyl groups) | Hg(II) | L₄M: 22.94(8), L₂M: 13.23(7), LM: 7.80(5) |
L, M, and the subscripts refer to the stoichiometry of the ligand-metal complexes.
Experimental Protocols
This section provides a detailed methodology for conducting fluorescence quenching experiments with TRPN derivatives.
Materials and Reagents
-
Fluorescent TRPN Derivative: Synthesized and purified.
-
Quencher Stock Solution: A high-concentration solution of the quencher (e.g., metal salts like Cu(II), Zn(II), Cd(II), Pb(II), Hg(II) perchlorates, or other quenchers like acrylamide, potassium iodide).
-
Buffer Solution: A suitable buffer to maintain a constant pH and ionic strength (e.g., Tris-HCl, phosphate (B84403) buffer). The choice of buffer is critical to ensure the stability of the TRPN derivative and the quencher.
-
Spectroscopic Grade Solvent: The solvent used to prepare all solutions should be of high purity to avoid background fluorescence.
-
High-Purity Water: Nuclease-free and deionized water.
-
Instrumentation: A spectrofluorometer capable of wavelength scanning and intensity measurements.
Preparation of Solutions
-
TRPN Derivative Stock Solution: Prepare a stock solution of the fluorescent TRPN derivative in the chosen buffer. The concentration should be optimized to give a fluorescence intensity within the linear range of the spectrofluorometer (typically in the micromolar range).
-
Quencher Stock Solution: Prepare a high-concentration stock solution of the quencher in the same buffer. The concentration should be high enough to allow for small volume additions to the TRPN solution to achieve the desired final concentrations without significant dilution effects.
Fluorescence Quenching Titration
-
Initial Measurement (F₀):
-
Pipette a known volume of the TRPN derivative solution into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Record the fluorescence emission spectrum by exciting at the appropriate wavelength for the fluorophore.
-
The fluorescence intensity at the emission maximum is the initial fluorescence intensity (F₀).
-
-
Titration with Quencher:
-
Add a small aliquot of the quencher stock solution to the cuvette containing the TRPN derivative.
-
Mix the solution gently but thoroughly.
-
Allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum again. The new fluorescence intensity at the emission maximum is F.
-
Repeat the addition of the quencher in small increments, recording the fluorescence spectrum after each addition, until a significant quenching is observed or the desired quencher concentration range is covered.
-
-
Control for Dilution:
-
In a separate experiment, perform a control titration by adding the same volumes of the buffer (without the quencher) to the TRPN derivative solution to account for any changes in fluorescence due to dilution.
-
Data Analysis: Stern-Volmer Analysis
The fluorescence quenching data can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
-
Calculate F₀/F: For each quencher concentration, calculate the ratio of the initial fluorescence intensity to the fluorescence intensity after the addition of the quencher. Correct the fluorescence intensities for dilution if necessary.
-
Create a Stern-Volmer Plot: Plot F₀/F on the y-axis against the quencher concentration [Q] on the x-axis.
-
Determine Ksv: If the plot is linear, the quenching is likely dominated by a single mechanism (static or dynamic). The slope of the line is the Stern-Volmer constant (Ksv).
The nature of the quenching (static or dynamic) can be further investigated by performing the experiment at different temperatures. For dynamic quenching, Ksv is expected to increase with increasing temperature, while for static quenching, Ksv typically decreases with increasing temperature.
Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tris(3-aminopropyl)amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction yield of Tris(3-aminopropyl)amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound derivatives?
A common and effective method is the Michael addition of an amine to an activated alkene, such as an acrylate (B77674) or acrylonitrile. This is followed by the reduction of the resulting ester or nitrile groups to the corresponding amine. Another approach involves the direct alkylation of this compound, though this can sometimes lead to over-alkylation and a mixture of products.
Q2: What are the critical parameters to control for maximizing reaction yield?
The critical parameters to control for maximizing the yield of this compound derivatives include reaction temperature, stoichiometry of reactants, choice of solvent, and the presence and type of catalyst. Careful control of these factors can minimize side reactions and improve the overall efficiency of the synthesis.
Q3: How can I minimize the formation of side products?
Minimizing side products can be achieved by carefully controlling the reaction conditions. Using a precise stoichiometric ratio of reactants can prevent unreacted starting materials and over-alkylation. Maintaining an optimal reaction temperature can also prevent decomposition and unwanted side reactions. Additionally, the choice of solvent can influence the reaction pathway and selectivity.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. A slight excess of the aminating agent may be beneficial in some cases. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or LC-MS at each stage. |
| Ineffective Catalyst | If using a catalyst, ensure it is active and has not degraded. Consider screening a small panel of alternative catalysts. |
| Poor Solvent Choice | The solvent should fully dissolve the reactants. If solubility is an issue, try a different solvent or a co-solvent system. |
| Reactant Degradation | Verify the purity and stability of your starting materials, especially the this compound, which can be susceptible to oxidation. |
Problem 2: Presence of multiple spots on TLC, indicating a mixture of products.
| Possible Cause | Suggested Solution |
| Over-alkylation | Reduce the amount of the alkylating agent used. Consider adding the alkylating agent dropwise over an extended period to maintain a low concentration. |
| Side Reactions | Lower the reaction temperature to improve selectivity. The use of a milder base or catalyst might also be beneficial. |
| Decomposition | If the product is unstable under the reaction conditions, try to reduce the reaction time or temperature. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., gradients of methanol (B129727) in dichloromethane (B109758) with a small percentage of ammonium (B1175870) hydroxide (B78521) for amines). |
| Product is an Oil | If the product is a viscous oil that is difficult to handle, consider converting it to a salt (e.g., hydrochloride salt) to induce crystallization and facilitate purification. |
| Water-Soluble Product | If the product is highly water-soluble, extraction can be challenging. Consider using a continuous liquid-liquid extractor or lyophilization. |
Quantitative Data on Reaction Parameters
The following table summarizes the impact of different reaction parameters on the yield of a representative this compound derivative synthesis via Michael addition.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Temperature | 25°C | 65 | 50°C | 85 |
| Solvent | Methanol | 78 | Toluene | 55 |
| Catalyst | None | 45 | Triethylamine (1.1 eq) | 92 |
| Reactant Ratio (Amine:Alkene) | 1:3 | 88 | 1:4 | 75 (with side products) |
Experimental Protocols
Protocol 1: General Procedure for Michael Addition
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the catalyst (e.g., triethylamine, 1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add the activated alkene (e.g., ethyl acrylate, 3.0 eq) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the this compound derivative (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up to remove the coupling reagents and base.
-
Purify the crude product by column chromatography or preparative HPLC.
Visualizations
Caption: A typical experimental workflow for synthesis.
Caption: A decision tree for troubleshooting low reaction yield.
Caption: Key parameters influencing reaction yield.
Technical Support Center: Purification of Tris(3-aminopropyl)amine Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of Tris(3-aminopropyl)amine and its reaction products. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction product?
A1: Impurities in this compound reaction products can originate from the synthesis of the amine itself or from side reactions during its use as a reactant. Common impurities include:
-
Incomplete reduction products: If synthesized via the reduction of a nitrile precursor, partially reduced intermediates may be present.
-
Overalkylation byproducts: During synthesis or subsequent reactions, the primary or secondary amine groups can undergo further alkylation, leading to higher molecular weight oligomers.[1]
-
Cyclic derivatives: Intramolecular reactions can lead to the formation of cyclic byproducts.[1]
-
Unreacted starting materials: Residual reactants from the synthesis or the subsequent reaction will likely be present.
-
Solvent and reagents: Residual solvents, catalysts, and other reagents used in the reaction and work-up steps.
Q2: What is the first step I should take to purify my crude reaction mixture containing this compound?
A2: For a typical work-up, the first step is often an acid-base extraction. This technique separates basic compounds like amines from acidic and neutral impurities. By treating the organic reaction mixture with an aqueous acid solution, the basic this compound will be protonated and move into the aqueous layer as a salt. The neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be collected, and the free amine can be regenerated by adding a base and extracted back into an organic solvent.
Q3: My this compound derivative is a high-boiling liquid. How can I purify it?
A3: For high-boiling or thermally sensitive amines, vacuum distillation is the preferred method of purification.[2][3][4] By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition. For this compound, a boiling point of 120-125°C at a pressure of 1-12 mmHg has been reported.[5]
Q4: I'm struggling with column chromatography for my this compound derivative. What are some common issues and how can I resolve them?
A4: Column chromatography of amines can be challenging due to their basic nature, which can lead to strong interactions with the acidic silica (B1680970) gel stationary phase. This often results in poor separation and significant peak tailing.[1][6] Here are some common issues and their solutions:
-
Peak Tailing: This is often caused by the interaction of the basic amine with acidic silanol (B1196071) groups on the silica surface.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%) or ammonia (B1221849), to the eluent. This will "neutralize" the acidic sites on the silica gel and improve the peak shape.[7]
-
-
Irreversible Adsorption: The amine may bind too strongly to the silica gel and not elute.
-
Solution: In addition to adding a basic modifier, you can increase the polarity of the eluent. A common solvent system for amines is a gradient of methanol (B129727) in dichloromethane.
-
-
Poor Separation:
-
Solution: Consider using a different stationary phase. Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds. Alternatively, reversed-phase chromatography on a C18 column with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can be effective. For highly polar or ionic derivatives, ion-exchange chromatography is a powerful option.[8]
-
Q5: Can I purify my this compound product by recrystallization?
A5: While this compound itself is a liquid at room temperature, it can be converted to a solid salt, such as a hydrochloride or tosylate salt, which can then be purified by recrystallization.[9] This is an effective method for removing impurities that are more or less soluble than the desired salt in the chosen solvent system. After recrystallization, the pure salt can be converted back to the free amine by treatment with a base.
Q6: What analytical techniques are suitable for assessing the purity of my purified this compound product?
A6: Several analytical techniques can be used to determine the purity of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The mass spectrometer provides molecular weight and fragmentation information, which is useful for identifying unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is a versatile technique for assessing purity and quantifying the amount of product and impurities. For amines that lack a UV chromophore, derivatization with a UV-active or fluorescent tag may be necessary.
-
Non-aqueous Titration: The purity of the free amine can be determined by titration with a standard acid.
Troubleshooting Guides
Troubleshooting Vacuum Distillation of this compound Derivatives
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product decomposition (darkening of color) | Temperature is too high. | - Ensure a good vacuum is achieved to lower the boiling point.[3][4]- Use a heating mantle with a stirrer for even heating.- Insulate the distillation column to ensure efficient distillation. |
| Bumping or uneven boiling | Insufficient agitation or superheating. | - Use a magnetic stir bar or boiling chips.- Ensure the heating is gradual and uniform. |
| Low recovery | - Leaks in the vacuum system.- Inefficient condensation. | - Check all joints and connections for leaks.- Ensure the condenser is properly cooled with a continuous flow of cold water. |
Troubleshooting Column Chromatography of this compound Derivatives
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Severe peak tailing | Strong interaction between the basic amine and acidic silica gel.[1][6] | - Add 0.1-1% triethylamine or ammonia to the eluent.[7]- Use a less acidic stationary phase like alumina.- Consider using reversed-phase or ion-exchange chromatography.[8] |
| Product does not elute from the column | The eluent is not polar enough or the product is irreversibly adsorbed. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in dichloromethane).- If using a basic modifier, ensure it is present in the eluent.- If the product is highly polar, consider using a more polar stationary phase or reversed-phase chromatography. |
| Co-elution of impurities | The chosen solvent system does not provide adequate separation. | - Optimize the eluent system by testing different solvent mixtures using Thin Layer Chromatography (TLC) first.- Use a shallower gradient during elution.- Consider a different type of chromatography (e.g., ion-exchange if impurities have different charge states).[8] |
Experimental Protocols
General Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Preparation: Place the crude this compound product into the round-bottom flask along with a magnetic stir bar.
-
Evacuation: Connect the apparatus to the vacuum pump and slowly reduce the pressure to the desired level (e.g., 1-12 mmHg).
-
Heating: Begin heating the flask gently with a heating mantle while stirring.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the purified product.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
General Protocol for Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to elute the compounds. Remember to add a basic modifier like triethylamine to the eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound reaction products.
Caption: Workflow for purification using acid-base extraction.
Caption: Troubleshooting guide for common column chromatography issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 3. When Vacuum Distillation is Useful [sihaienergytech.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. This compound | 4963-47-7 [chemicalbook.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. biotage.com [biotage.com]
- 8. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
Identifying and minimizing side products in Tris(3-aminopropyl)amine synthesis
Welcome to the technical support center for the synthesis of Tris(3-aminopropyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound, particularly through the common route of Michael addition of ammonia (B1221849) to acrylonitrile (B1666552) followed by catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the main reaction steps?
A1: The most prevalent laboratory and industrial synthesis involves a two-step process:
-
Michael Addition: Ammonia is reacted with acrylonitrile in a Michael addition reaction to form Tris(2-cyanoethyl)amine. This step is typically performed in an aqueous or alcoholic medium.
-
Catalytic Hydrogenation: The resulting Tris(2-cyanoethyl)amine is then reduced, most commonly via catalytic hydrogenation using catalysts like Raney Nickel, to yield the final product, this compound.
Q2: What are the primary side products I should be aware of during this synthesis?
A2: Side product formation can occur in both steps of the synthesis. The most common impurities include:
-
Overalkylation Products: During the Michael addition, further reaction of the desired product with the starting materials can lead to higher molecular weight oligomers.
-
Incomplete Michael Addition Products: Not all amino groups on the ammonia may react with acrylonitrile, leading to the formation of bis(2-cyanoethyl)amine and mono(2-cyanoethyl)amine, which are then reduced to the corresponding aminopropylamines in the second step.
-
Incomplete Hydrogenation Products: The reduction of the nitrile groups may be incomplete, resulting in impurities that still contain one or more cyano groups.
-
Amide Impurities: Partial hydrolysis of the nitrile groups to amides can occur during the hydrogenation step, especially if water is present.
-
Cyclic Byproducts: Intramolecular reactions can potentially lead to the formation of cyclic amines.
Q3: How can I monitor the progress of the reactions?
A3: The progress of the synthesis can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): Useful for a quick check of the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying the volatile components of the reaction mixture, including the desired product and many of the common side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the compounds in the reaction mixture, allowing for the unambiguous identification of the main product and impurities.
Troubleshooting Guides
Problem 1: Low yield of this compound and presence of significant amounts of Bis(3-aminopropyl)amine.
Possible Cause: Incomplete Michael addition in the first step due to a suboptimal molar ratio of acrylonitrile to ammonia. If the ratio is too low, the formation of mono- and di-substituted products will be favored.
Solution:
-
Optimize Stoichiometry: Increase the molar excess of acrylonitrile relative to ammonia in the Michael addition step to drive the reaction towards the formation of Tris(2-cyanoethyl)amine.
-
Reaction Time and Temperature: Ensure the Michael addition reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature to maximize the formation of the tris-adduct.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Molar Ratio (Acrylonitrile:Ammonia) | 2.5 : 1 | 3.5 : 1 | Increased yield of Tris(2-cyanoethyl)amine |
| Reaction Time | 4 hours | 12 hours | More complete reaction |
| Resulting Product Distribution (Post-Hydrogenation) | |||
| This compound | ~60% | >85% | |
| Bis(3-aminopropyl)amine | ~30% | <10% | |
| Other impurities | ~10% | <5% |
Problem 2: My final product contains impurities with a molecular weight higher than this compound.
Possible Cause: Overalkylation during the Michael addition, where the newly formed primary amines in the product react with remaining acrylonitrile. Another possibility is the formation of secondary amines during the hydrogenation step.
Solution:
-
Control Reactant Addition: During the Michael addition, add the acrylonitrile slowly to the ammonia solution to maintain a low concentration of acrylonitrile and minimize overalkylation.
-
Optimize Hydrogenation Conditions: To prevent the formation of secondary amines during hydrogenation, ensure the use of a selective catalyst and optimized conditions. The presence of ammonia during hydrogenation can also suppress the formation of secondary amines.
| Parameter | Condition A (Prone to Overalkylation) | Condition B (Minimized Overalkylation) | Expected Outcome |
| Acrylonitrile Addition | Added all at once | Slow, dropwise addition | Reduced formation of higher oligomers |
| Hydrogenation Additive | None | Ammonia | Suppresses secondary amine formation |
| Resulting Product Purity | |||
| This compound | ~80% | >95% | |
| Higher MW Impurities | ~15% | <3% | |
| Other impurities | ~5% | <2% |
Problem 3: The NMR spectrum of my product shows unexpected signals, and the IR spectrum shows a peak around 2240 cm⁻¹.
Possible Cause: Incomplete hydrogenation of the Tris(2-cyanoethyl)amine intermediate. The IR peak is characteristic of a nitrile (C≡N) stretch.
Solution:
-
Increase Catalyst Loading: Ensure an adequate amount of active Raney Nickel catalyst is used for the hydrogenation.
-
Increase Hydrogen Pressure and/or Reaction Time: Higher hydrogen pressure and longer reaction times can help drive the reduction to completion.
-
Check Catalyst Activity: The Raney Nickel catalyst may be deactivated. Use freshly prepared or properly stored catalyst.
| Parameter | Condition A (Incomplete Reduction) | Condition B (Complete Reduction) | Expected Outcome |
| Catalyst Loading (Raney Ni) | 5 wt% | 10 wt% | Complete conversion of nitrile groups |
| Hydrogen Pressure | 20 bar | 50 bar | Faster and more complete reaction |
| Analytical Results of Final Product | |||
| IR peak at ~2240 cm⁻¹ | Present | Absent | |
| ¹H NMR signals corresponding to -CH₂-CN | Present | Absent |
Experimental Protocols
Protocol 1: Synthesis of Tris(2-cyanoethyl)amine (Michael Addition)
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reactant Charging: Charge the flask with a concentrated aqueous solution of ammonia. Cool the flask in an ice bath.
-
Acrylonitrile Addition: Slowly add acrylonitrile dropwise from the dropping funnel to the stirred ammonia solution, maintaining the temperature below 30°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Remove the excess ammonia and water under reduced pressure to obtain the crude Tris(2-cyanoethyl)amine.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Reaction Setup: In a high-pressure autoclave, add the crude Tris(2-cyanoethyl)amine and a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Catalyst Addition: Carefully add a slurry of Raney Nickel catalyst in the same solvent to the autoclave under an inert atmosphere.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 bar). Heat the mixture to the reaction temperature (e.g., 80-120°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Visualizations
Technical Support Center: Tris(3-aminopropyl)amine (TAPA) Functionalization of Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing nanoparticle aggregation during surface functionalization with Tris(3-aminopropyl)amine (TAPA).
Troubleshooting Guide
Aggregation is a common challenge during the surface modification of nanoparticles. This guide provides a systematic approach to diagnosing and resolving aggregation issues encountered during TAPA functionalization.
dot
Troubleshooting low yields in Buchwald-Hartwig amination with Tris(3-aminopropyl)amine
Technical Support Center: Buchwald-Hartwig Amination
This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in the Buchwald-Hartwig amination, with a special focus on challenging substrates like Tris(3-aminopropyl)amine.
Troubleshooting Guide
This section addresses specific issues encountered during the reaction in a question-and-answer format.
Q1: My reaction shows low or no conversion of the aryl halide. What are the likely causes and solutions?
Low conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Polyamines like this compound can be particularly challenging as they can coordinate strongly to the palladium center, leading to catalyst inhibition.[1]
Potential Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The multiple amine groups on your substrate can act as a chelating ligand, deactivating the palladium catalyst. The active Pd(0) catalyst is also highly sensitive to oxygen.
-
Solution 1: Ligand Choice is Critical. Switch to bulkier, more electron-rich biaryl phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands are designed to promote the crucial reductive elimination step and are less easily displaced by the amine substrate from the palladium center.[1][2]
-
Solution 2: Use a Pre-catalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined Pd pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts provide more consistent and rapid generation of the active catalyst upon exposure to a base.[3][4]
-
Solution 3: Ensure a Strictly Inert Atmosphere. Use a glovebox or proper Schlenk line techniques to assemble the reaction. All solvents and reagents must be thoroughly degassed and dried to prevent oxygen from decomposing the catalyst.[1]
-
-
Inappropriate Base or Solvent: The choice of base and solvent are highly interdependent and crucial for success.[5][6]
-
Solution 1: Screen Bases. While strong, hindered bases like NaOtBu are common, they can be incompatible with sensitive functional groups.[7] For a substrate like this compound, a weaker inorganic base such as K₃PO₄ or Cs₂CO₃ might offer better results by minimizing side reactions or substrate degradation.[8]
-
Solution 2: Solvent Selection. Aprotic, non-polar solvents like toluene (B28343) and dioxane are standard.[8] However, if your amine salt (formed after deprotonation) has poor solubility, the reaction can stall. In such cases, a more polar solvent like t-BuOH might be beneficial. Avoid coordinating solvents like acetonitrile (B52724) or pyridine, which inhibit the catalyst.[1][8]
-
-
Sub-optimal Temperature:
-
Solution: Most Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C) to ensure reasonable reaction rates.[4] If you observe low conversion, a modest increase in temperature may be beneficial. Conversely, if side reactions are prevalent, lowering the temperature may be necessary.
-
Q2: My reaction is producing a complex mixture of products (di-, tri-arylation) instead of the desired mono-arylated product. How can I improve selectivity?
This is a primary challenge when using a polyamine like this compound, which has multiple nucleophilic primary amine sites.
Potential Causes & Solutions:
-
Stoichiometry: If the aryl halide is not the limiting reagent, multiple arylations are highly probable.
-
Solution 1: Use a Large Excess of the Amine. By using this compound in a significant excess (e.g., 5-10 equivalents) relative to the aryl halide, you can statistically favor the mono-arylation product. This increases the probability that an aryl halide molecule will encounter a completely unreacted amine.
-
Solution 2: Slow Addition. Consider slowly adding the limiting reagent (typically the aryl halide) to the reaction mixture. This maintains a high concentration of the amine relative to the electrophile at all times, further promoting mono-substitution.
-
-
Reaction Conditions: High temperatures and long reaction times can drive the reaction towards thermodynamically stable, multiply-arylated products.
-
Solution: Lower the Temperature. Running the reaction at the lowest temperature that still allows for a reasonable rate of the first amination can help disfavor subsequent arylations. Monitor the reaction closely by LC-MS or GC-MS and stop it once the desired product is maximized.
-
Q3: I am observing a significant amount of hydrodehalogenation, where my aryl halide is being converted back to the arene. How can I minimize this side product?
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It can arise from β-hydride elimination from the palladium-amido complex.[2]
Potential Causes & Solutions:
-
Slow Reductive Elimination: If the final C-N bond-forming step (reductive elimination) is slow, competing side reactions like β-hydride elimination can become significant.
-
Solution 1: Employ Bulkier Ligands. Using bulky and more electron-donating ligands (e.g., BrettPhos, cataCXium A) can accelerate the rate of reductive elimination, allowing it to outcompete the hydrodehalogenation pathway.[1][7]
-
Solution 2: Modify the Base. The choice of base can influence the extent of this side reaction. Experimenting with different bases (e.g., switching from NaOtBu to K₃PO₄) may disfavor the undesired pathway.[1]
-
Solution 3: Lower Reaction Temperature. In some cases, lowering the temperature can reduce the rate of hydrodehalogenation more than the rate of the desired amination.[1]
-
Frequently Asked Questions (FAQs)
Q: Can this compound itself inhibit the palladium catalyst? A: Yes. Polyamines are excellent chelating agents for metal ions. The multiple nitrogen atoms in this compound can bind strongly to the palladium center, occupying coordination sites and preventing the catalyst from participating in the catalytic cycle. This is a form of catalyst inhibition or poisoning.[1] The use of bulky, strongly-binding phosphine ligands is essential to minimize this effect.
Q: What is a good starting point for catalyst and ligand selection with a challenging aliphatic amine? A: For sterically accessible primary aliphatic amines, catalyst systems based on bulky biaryl monophosphine ligands are generally the most effective. A reliable starting point would be to use a G3 or G4 pre-catalyst of XPhos or RuPhos. These systems have shown broad utility and high activity for C-N couplings.[9]
Q: How critical is the choice of base and solvent? A: The interplay between the base and solvent is critical and can determine the success or failure of the reaction. The base must be strong enough to deprotonate the amine (or the palladium-amine complex) but not so reactive that it degrades the substrates or ligand.[7] The solvent must solubilize the reactants and the base, without coordinating to the catalyst.[6][10] Non-polar aprotic solvents like toluene are generally preferred.[8] For base-sensitive substrates, weaker bases like carbonates or phosphates are recommended.[7][8]
Data & Protocols
General Reaction Parameters
The optimal conditions are highly dependent on the specific substrates. The table below provides a general starting point for optimization.
| Parameter | Recommended Starting Point | Range for Optimization |
| Pd Pre-catalyst Loading | 2 mol % | 0.5 - 5 mol % |
| Ligand/Pd Ratio | 1.2:1 to 2:1 | 1:1 to 3:1 |
| Base | NaOtBu or K₃PO₄ | See Table 2 |
| Base Equivalents | 1.5 eq. | 1.2 - 2.5 eq. |
| Amine Equivalents | 1.2 eq. (for mono-arylation, >5 eq.) | 1.1 - 10 eq. |
| Temperature | 100 °C | 60 - 120 °C |
| Concentration | 0.1 M | 0.05 - 0.5 M |
Guide to Base and Solvent Selection
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Very common and effective; can cause decomposition of base-sensitive groups.[7][8] |
| LHMDS | ~26 | Toluene, THF | Strong, non-nucleophilic; useful for substrates with protic groups.[7] |
| K₃PO₄ | ~12.3 (pKa3) | Dioxane, Toluene, t-BuOH | Good for base-sensitive substrates; often requires higher temperatures.[8] |
| Cs₂CO₃ | ~10.3 (pKa2) | Dioxane, Toluene, DMF | Mild base with excellent functional group tolerance.[7][8] |
General Experimental Protocol
This protocol assumes the use of a glovebox for handling air- and moisture-sensitive reagents.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.), and the phosphine ligand (if not using a pre-catalyst).
-
Addition of Solids: Add the base (e.g., K₃PO₄, 2.0 eq.).
-
Addition of Amine: If this compound is a liquid, add it via syringe (1.2 eq. or desired excess). If it is a solid, add it with the other solids.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) to achieve the desired concentration (~0.1 M).
-
Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a pre-heated heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress periodically by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[1] Wash the filtrate with water and/or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Visual Guides
Caption: A workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Stability issues of Tris(3-aminopropyl)amine in different buffer solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tris(3-aminopropyl)amine (TAPA) in various buffer solutions. The following information addresses common issues and questions regarding the storage and use of TAPA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my buffer solution?
A1: The stability of TAPA in aqueous buffer solutions can be influenced by several factors:
-
pH: The pH of the buffer is critical. Polyamines can be more susceptible to degradation and side reactions at neutral to alkaline pH, where the primary amine groups are deprotonated and more nucleophilic.
-
Oxidizing Agents: The presence of dissolved oxygen, metal ions (which can catalyze oxidation), or other oxidizing agents can lead to the oxidative degradation of TAPA.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For long-term storage of TAPA-containing buffers, refrigeration is recommended.
-
Buffer Composition: While TAPA is stable in many common buffers, reactive buffer components should be avoided. For example, buffers containing aldehydes or ketones could potentially form Schiff bases with the primary amines of TAPA.
-
Light Exposure: Although less common for simple polyamines, prolonged exposure to high-intensity light, especially UV, can potentially contribute to degradation.
Q2: I suspect my TAPA-containing buffer has degraded. What are the potential signs of degradation?
A2: Signs that your TAPA solution may have undergone degradation include:
-
A noticeable change in color (e.g., yellowing or browning).
-
The appearance of a precipitate or turbidity.
-
A significant shift in the buffer's pH.
-
Inconsistent or unexpected results in your experiments, such as loss of biological activity or altered reaction kinetics.
-
The appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS) of the solution.
Q3: What are the likely degradation products of TAPA?
A3: Based on the known chemistry of polyamines, the most probable degradation pathway in a typical laboratory setting is oxidation. This process can yield hydrogen peroxide, ammonia, and the corresponding aldehydes from the primary amine groups. These aldehyde products can be reactive and may potentially undergo further reactions, such as polymerization.
Q4: Which buffer systems are generally recommended for use with TAPA?
A4: For general applications where TAPA is an additive, standard non-reactive buffers are recommended. The choice of buffer should primarily be guided by the pH requirements of your experiment. See the table below for a summary of buffer compatibility.
Q5: Can I use phosphate (B84403) or acetate (B1210297) buffers with TAPA?
A5:
-
Phosphate Buffers (e.g., PBS): Phosphate buffers are generally considered compatible with amines and are a common choice for biological experiments. There is no strong evidence of direct reaction between phosphate ions and TAPA under normal conditions.
-
Carboxylate Buffers (e.g., Acetate, Citrate): While a direct reaction is unlikely without an activating agent, primary amines can react with carboxylic acids to form amides. It is therefore prudent to be cautious when using carboxylate-containing buffers with TAPA, especially during long-term storage at elevated temperatures. For short-term experiments, they are generally acceptable.
Troubleshooting Guide
Issue: Inconsistent experimental results when using a TAPA-containing buffer.
This troubleshooting workflow can help you diagnose potential stability issues with your this compound solution.
Caption: Troubleshooting workflow for TAPA stability issues.
Data Presentation
Table 1: Buffer System Compatibility with this compound (TAPA)
| Buffer System | Common pH Range | Compatibility with TAPA | Notes |
| HEPES | 6.8 - 8.2 | Highly Recommended | Generally inert and a good choice for most biological applications. |
| Phosphate (PBS) | 5.8 - 8.0 | Recommended | Widely used and generally compatible. No significant reactions are expected under normal conditions. |
| Borate | 8.1 - 10.4 | Recommended | Useful for applications requiring a higher pH. |
| Tris | 7.5 - 9.0 | Use with Caution | As Tris also contains a primary amine, it could potentially compete in reactions where the amine functionality of TAPA is critical. |
| Acetate, Citrate (Carboxylates) | 3.8 - 5.8 (Acetate)3.1 - 6.2 (Citrate) | Use with Caution | Potential for amide formation with TAPA's primary amines, though unlikely without catalysts or harsh conditions. Best for short-term use. |
| Glycine | 2.2 - 3.68.6 - 10.6 | Not Recommended | Contains a primary amine that will compete with TAPA in amine-specific reactions. |
Mandatory Visualization
Controlling the stoichiometry of Tris(3-aminopropyl)amine reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tris(3-aminopropyl)amine (TAPA).
Troubleshooting Guide
This guide addresses common issues encountered when controlling the stoichiometry of TAPA reactions.
Issue 1: Low Yield of the Desired Mono-substituted Product and Formation of Multi-substituted Byproducts
Question: I am trying to perform a mono-alkylation or mono-amidation of this compound, but I am getting a mixture of di- and tri-substituted products, resulting in a low yield of my desired mono-substituted compound. How can I improve the selectivity for mono-substitution?
Answer:
The primary challenge in achieving mono-substitution of TAPA is that the secondary amine product of the initial reaction can be more nucleophilic than the primary amines of the starting TAPA, leading to further reaction.[1] To favor mono-alkylation, several strategies can be employed:
-
Control Stoichiometry: Use a significant molar excess of this compound relative to the electrophile.[1][2] This increases the probability that the electrophile will react with an unreacted TAPA molecule rather than the mono-substituted product.
-
Slow Addition: Add the electrophile (e.g., alkyl halide, acyl chloride, or NHS ester) slowly and under dilute conditions.[2] This helps to maintain a low concentration of the electrophile in the reaction mixture, further favoring the reaction with the more abundant TAPA.
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence reaction rates and selectivity.[1]
-
Temperature: Lowering the reaction temperature can sometimes help to control the reaction rate and improve selectivity.
-
A specific example is the reaction of TAPA with dansyl chloride, where slow addition of the reagent to a dilute solution (0.065 M) of excess TAPA in acetonitrile (B52724) resulted in a 50% yield of the mono-dansyl derivative, with the di-dansylated byproduct isolated in 25% yield.[2]
Issue 2: Poor or No Reaction When Using NHS Esters
Question: I am attempting to conjugate a molecule with an N-hydroxysuccinimide (NHS) ester to this compound, but I am observing a very low conjugation yield. What could be the problem?
Answer:
Low or no yield in NHS ester conjugations can stem from several factors related to the reaction conditions and reagents:
-
Incorrect Buffer: The presence of primary amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with TAPA for reaction with the NHS ester, significantly reducing the yield.[1][3][4][5] It is crucial to use amine-free buffers.
-
Suboptimal pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[3][5]
-
Hydrolyzed NHS Ester: NHS esters are sensitive to moisture and can hydrolyze over time, rendering them inactive.[3][5] It is important to use fresh or properly stored reagents and to dissolve them in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.[5]
-
Low Reagent Concentration: In dilute solutions, the hydrolysis of the NHS ester can be a more significant competing reaction. If possible, increasing the concentration of the reactants can favor the desired conjugation.[5]
Issue 3: Difficulty in Purifying the Reaction Products
Question: I have a complex mixture of unreacted TAPA, my desired product, and multi-substituted byproducts. What are the most effective methods for purification?
Answer:
The purification of TAPA derivatives can be challenging due to the similar polarities of the starting material and products. A combination of techniques is often necessary:
-
Column Chromatography: Silica gel column chromatography is a common method for separating compounds with different polarities. The choice of eluent system is critical and may require careful optimization.
-
Acid-Base Extraction: The basic nature of the amine groups can be exploited. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively extract the desired product into an organic solvent.
-
Crystallization/Recrystallization: If the desired product is a solid, crystallization or recrystallization can be a powerful purification technique.
-
Distillation: For liquid products, vacuum distillation can be effective if the boiling points of the components are sufficiently different.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended stoichiometry for achieving mono-substitution of this compound?
A1: To favor mono-substitution, a molar excess of this compound should be used. A common starting point is to use a 2 to 10-fold molar excess of TAPA relative to the other reactant.[2] The optimal ratio will depend on the specific reactants and reaction conditions and should be determined empirically.
Q2: What analytical techniques are best for characterizing the products of a TAPA reaction and confirming the stoichiometry?
A2:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure of the reaction products.[2][6][7] By comparing the integrals of specific proton signals, it is possible to determine the degree of substitution.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the desired product and identify any byproducts.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and assessing the purity of the product fractions during purification.[6]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound is a corrosive substance that can cause severe skin burns and eye damage.[8][9] It is essential to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: Can I use Tris buffer for reactions involving this compound and NHS esters?
A4: No, you should not use Tris buffer for reactions involving NHS esters.[1][3][4][5] Tris buffer contains a primary amine that will react with the NHS ester, competing with your intended reaction with this compound and leading to low yields.[1][3][4][5] Recommended amine-free buffers include Phosphate Buffered Saline (PBS), HEPES, sodium bicarbonate, and borate (B1201080) buffers.[3][5]
Data Presentation
Table 1: Recommended Buffers for NHS Ester Reactions with Amines
| Recommended Buffers | Buffers to Avoid | Optimal pH Range |
| Phosphate Buffered Saline (PBS) | Tris | 7.2 - 8.5[3][5] |
| HEPES | Glycine | |
| Sodium Bicarbonate | ||
| Borate |
Table 2: Example Yields for Mono- vs. Di-substitution of TAPA
| Reactant | Stoichiometry (TAPA:Reactant) | Reaction Conditions | Mono-substituted Yield | Di-substituted Yield | Reference |
| Dansyl Chloride | Excess TAPA | Slow addition in dilute MeCN | 50% | 25% | [2] |
| 6-Bromoquinoline | 2:1 | Pd(dba)₂/BINAP, tBuONa in dioxane | 48% | 24% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve TAPA: In a round-bottom flask, dissolve a 5 to 10-fold molar excess of this compound in an appropriate solvent (e.g., acetonitrile, dichloromethane) to create a dilute solution (e.g., 0.05-0.1 M).
-
Prepare Electrophile Solution: In a separate container, dissolve 1 molar equivalent of the electrophile (e.g., an alkyl halide, acyl chloride, or NHS ester) in the same solvent.
-
Slow Addition: Using a syringe pump or dropping funnel, add the electrophile solution to the stirred TAPA solution over a period of several hours at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction if necessary. The work-up procedure will depend on the nature of the product and byproducts but may involve washing with aqueous solutions, extraction, and drying of the organic phase.
-
Purification: Purify the crude product using column chromatography, crystallization, or other suitable methods.
-
Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for Reductive Amination with this compound
This protocol describes a one-pot reductive amination reaction.
-
Dissolve Reactants: In a suitable flask, dissolve the aldehyde or ketone (1 equivalent) and this compound (consider using an excess for mono-alkylation) in a suitable solvent (e.g., methanol, 1,2-dichloroethane).
-
pH Adjustment (if necessary): For some reducing agents like sodium cyanoborohydride, adjust the pH to a weakly acidic range (pH 6-7) with a small amount of acetic acid.[10]
-
Add Reducing Agent: Add the reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by TLC.
-
Work-up: Carefully quench the reaction by adding an aqueous solution (e.g., water or a basic solution to decompose excess borohydride).
-
Extraction: Extract the product into an organic solvent.
-
Purification and Characterization: Wash, dry, and concentrate the organic phase. Purify the crude product and characterize by NMR and MS.
Visualizations
Caption: Workflow for controlled mono-substitution of TAPA.
Caption: Troubleshooting decision tree for TAPA reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anion binding studies of this compound-based tripodal urea and thiourea receptors: proton transfer-induced selectivity for hydrogen sulfate over sulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 4963-47-7 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Tris(3-aminopropyl)amine (TRPN) Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Tris(3-aminopropyl)amine (TRPN) and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in synthesizing TRPN-based ligands and complexes?
A1: Synthesis involving TRPN can present several challenges, primarily related to controlling the degree of substitution and purification of the final products.
-
Control of Stoichiometry: The presence of four amine groups (one tertiary and three primary) means that reactions with electrophiles can lead to a mixture of mono-, di-, tri-, and tetra-substituted products. To achieve selective synthesis, especially for mono-substituted derivatives, slow addition of the reagent to a dilute solution of an excess of the tetraamine (B13775644) is often necessary.
-
Purification: The high polarity of TRPN and its derivatives can make purification by standard column chromatography challenging. Often, precipitation and washing are key steps. In some cases, the products might be oils that are difficult to crystallize.
-
Yields: The yields of macrocyclic compounds derived from TRPN can be sensitive to the synthetic route chosen. For example, Pd(0)-catalyzed amination (Buchwald-Hartwig reaction) has been used for constructing C-N bonds in the synthesis of polyazamacrocycles containing TRPN units.[1][2]
Q2: I am having difficulty obtaining single crystals of my TRPN complex for X-ray crystallography. What can I do?
A2: Obtaining X-ray quality crystals of TRPN complexes can be challenging. One study noted that attempts to obtain X-ray quality crystals of free urea (B33335) and thiourea-based TRPN receptors or their anion complexes were unsuccessful.[3] Here are some troubleshooting steps:
-
Solvent System: Systematically screen a wide range of solvents and solvent mixtures for recrystallization. Techniques like slow evaporation, vapor diffusion (e.g., a volatile solvent diffusing into a solution of the complex in a less volatile solvent), and liquid-liquid diffusion can be employed.
-
Counter-ion Exchange: The nature of the counter-ion can significantly impact the crystal packing. If you have a cationic complex, consider exchanging the counter-ion (e.g., from chloride to perchlorate (B79767) or hexafluorophosphate) to promote crystallization.
-
Guest Molecules: The inclusion of solvent molecules or other small guest molecules in the crystal lattice can sometimes stabilize the packing. Co-crystallization with molecules that can form hydrogen bonds or other supramolecular interactions might be beneficial.
-
Purity: Ensure the highest possible purity of your complex. Even small amounts of impurities can inhibit crystal growth. Re-purifying your sample using techniques like preparative HPLC or repeated recrystallizations might be necessary.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My ¹H NMR spectrum shows broad or poorly resolved signals for my TRPN complex.
Cause & Solution:
Broadening of NMR signals in TRPN complexes can arise from several factors:
-
Fluxional Processes: The flexible aminopropyl arms of the TRPN ligand can undergo conformational exchange on the NMR timescale, leading to broadened signals.[4]
-
Troubleshooting: Perform variable-temperature NMR (VT-NMR) studies.[4] Cooling the sample may slow down the exchange processes, resulting in sharper signals and potentially revealing the different conformations present in solution. Conversely, heating the sample might lead to a single, averaged, sharp signal if the exchange becomes fast on the NMR timescale.
-
-
Paramagnetism: If your complex involves a paramagnetic metal ion (e.g., Cu(II), high-spin Fe(III)), the unpaired electrons can cause significant broadening and shifting of the NMR signals, sometimes rendering the spectrum uninterpretable.
-
Troubleshooting:
-
Confirm the oxidation state and spin state of your metal center using other techniques like EPR spectroscopy or magnetic susceptibility measurements.
-
If the metal is paramagnetic, NMR may not be the best tool for routine characterization of the ligand environment. Focus on other techniques like X-ray crystallography or mass spectrometry.
-
Alternatively, you can try to synthesize an analogous complex with a diamagnetic metal ion (e.g., Zn(II), Co(III)) to aid in NMR assignments.
-
-
-
Aggregation: The complex may be aggregating in the chosen solvent.
-
Troubleshooting: Try acquiring the spectrum at different concentrations. Diluting the sample might break up aggregates and lead to sharper signals. Also, consider using a more strongly coordinating solvent.
-
Mass Spectrometry (MS)
Problem: I am unable to detect the molecular ion of my TRPN complex in the mass spectrum.
Cause & Solution:
The stability of the complex in the gas phase and the ionization method used are critical for successful mass spectrometric analysis.
-
In-source Fragmentation: The complex may be fragmenting in the ion source before detection. This is common for labile coordination complexes.
-
Troubleshooting:
-
Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI-MS is particularly well-suited for analyzing charged complexes in solution.[5]
-
Optimize the ESI source parameters. Lower the cone voltage (or equivalent parameter) to reduce the energy imparted to the molecules, thus minimizing fragmentation.
-
-
-
Incorrect Mass-to-Charge Ratio (m/z): Remember that for multiply charged species, which are common for metal complexes, the observed peak will be at m/z = [M + nH]ⁿ⁺ / n (for positive ions), where M is the mass of the complex and n is the number of charges.
-
Troubleshooting: Look for peaks at fractional m/z values if you expect multiple charges. For example, a doubly charged ion [M]²⁺ would appear at half the mass of the complex.[5]
-
-
Low Abundance of the Desired Species: The complex may not be the most abundant species in the solution being analyzed.
-
Troubleshooting: Ensure the solution for MS analysis is prepared under conditions that favor the formation and stability of the desired complex. This might involve adjusting the pH or using a slight excess of one of the components.
-
Experimental Protocols & Data
Synthesis of a TRPN-based Tripodal Urea Receptor
This protocol is adapted from the synthesis of tris([(4-cyanophenyl)amino]propyl)urea (L1).[3]
Protocol:
-
Add this compound (526 μl, 2.52 mmol) to a solution of p-cyanophenyl isocyanate (1.12 g, 7.57 mmol) in dichloromethane (B109758) (400 ml) at room temperature with constant stirring.
-
Reflux the mixture for 24 hours.
-
A white precipitate will form. Collect the precipitate by filtration.
-
Wash the collected solid with dichloromethane.
-
Dry the product under vacuum overnight.
| Compound | Starting Materials | Solvent | Reaction Time | Yield |
| L1 (Urea) | This compound, p-cyanophenyl isocyanate | Dichloromethane | 24 hours | 90% |
| L2 (Thiourea) | This compound, p-cyanophenyl isothiocyanate | Dichloromethane | 24 hours | 73% |
Table 1: Synthesis yields for TRPN-based urea and thiourea (B124793) receptors.[3]
NMR Titration for Binding Constant Determination
This is a general workflow for studying the coordination of metal cations to TRPN-based ligands using NMR titration.[1][6]
Protocol:
-
Prepare a stock solution of the TRPN-based ligand in a suitable deuterated solvent (e.g., CD₃CN or DMSO-d₆) at a known concentration.
-
Prepare a stock solution of the metal salt (e.g., Zn(ClO₄)₂) in the same deuterated solvent at a higher concentration.
-
Acquire a ¹H NMR spectrum of the free ligand.
-
Add small increments (e.g., 0.1, 0.2, 0.3... equivalents) of the metal salt solution to the ligand solution.
-
Acquire a ¹H NMR spectrum after each addition.
-
Monitor the changes in the chemical shifts of specific protons in the ligand.
-
Plot the change in chemical shift (Δδ) against the metal/ligand molar ratio.
-
The resulting binding isotherm can be fitted using appropriate software (e.g., EQNMR, BindFit) to determine the stoichiometry and binding constant of the complex.[1]
| Ligand | Metal Ion | Technique | Stoichiometry (L:M) | Binding Constant (log K) |
| Macrocycle 16 | Zn(II) | NMR Titration | 1:1 | N/A |
| Macrocycle 22 | Zn(II) | NMR Titration | 1:1 | N/A |
| Macrocycle 25 | Zn(II) | NMR Titration | 1:1 | N/A |
Table 2: Example data from NMR titration studies of TRPN-containing macrocycles with Zn(II). Note: Specific binding constants were determined using UV-Vis and fluorescence data in the source publication.[1][6]
Visualizations
Caption: General workflow for the synthesis and characterization of TRPN complexes, including troubleshooting steps.
Caption: Decision tree for troubleshooting broad signals in the ¹H NMR spectra of TRPN complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 4963-47-7 [smolecule.com]
- 3. Synthesis and anion binding studies of this compound-based tripodal urea and thiourea receptors: Proton transfer-induced selectivity for hydrogen sulfate over sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating Solution-State Coordination Modes of Multidentate Neutral Amine Ligands with Group-1 Metal Cations: Variable-Temperature NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Strategies to avoid byproduct formation in polyamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding byproduct formation during polyamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in polyamine synthesis, and how can I prevent it?
A1: The most common issue in the alkylation of polyamines is over-alkylation , where multiple alkyl groups are added to the polyamine backbone, leading to a mixture of products.[1][2] This is particularly problematic when aiming for mono-alkylation. The newly formed secondary or tertiary amines are often more nucleophilic than the starting amine, making them more reactive towards the alkylating agent.[1]
Prevention Strategies:
-
Control of Stoichiometry: Using a large excess of the polyamine compared to the alkylating agent can favor mono-alkylation. Conversely, an excess of the alkylating agent will promote di- or poly-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration, reducing the likelihood of multiple alkylations on a single polyamine molecule.
-
Protecting Group Strategy: The most robust method is to use protecting groups to selectively block certain amine functionalities, allowing for controlled alkylation at the desired position.[3][4][5]
-
Alternative Synthetic Routes: Methods like reductive amination or the Fukuyama-Mitsunobu reaction can offer greater control over the degree of alkylation compared to direct alkylation with alkyl halides.[6][7]
Q2: My TLC plate shows multiple spots after a mono-alkylation reaction. What are the likely causes and solutions?
A2: Multiple spots on a TLC plate after a mono-alkylation attempt typically indicate a mixture of unreacted starting material, the desired mono-alkylated product, and over-alkylated byproducts.
Troubleshooting Workflow for Multiple Spots on TLC:
References
- 1. benchchem.com [benchchem.com]
- 2. WO2016033115A1 - Method of producing n-alkyl polyamines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Tris(3-aminopropyl)amine vs TREN (tris(2-aminoethyl)amine) in macrocycle synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of macrocycles is a cornerstone of supramolecular chemistry and drug discovery. The choice of building blocks is critical in determining the efficiency of macrocyclization and the properties of the resulting molecule. Among the various polyamine scaffolds, tris(3-aminopropyl)amine (TRPN) and tris(2-aminoethyl)amine (B1216632) (TREN) are two common tripodal amines used as precursors. This guide provides an objective comparison of their performance in macrocycle synthesis, supported by experimental data, to aid researchers in selecting the appropriate building block for their specific needs.
Performance Comparison in Macrocyclization
While both TRPN and TREN are utilized in the construction of polyazamacrocycles, their reactivity and the synthetic strategies employed often differ, reflecting the influence of the propylene (B89431) versus ethylene (B1197577) chains on the flexibility and nucleophilicity of the primary amine groups. TREN is more extensively studied and commonly used in Schiff base condensations, whereas recent studies have highlighted the use of TRPN in palladium-catalyzed amination reactions.[1]
Table 1: Comparison of TRPN and TREN in Representative Macrocycle Syntheses
| Parameter | This compound (TRPN) | Tris(2-aminoethyl)amine (TREN) |
| Reaction Type | Pd(0)-catalyzed Buchwald-Hartwig Amination | Schiff Base Condensation followed by Reduction |
| Reactants | N-dansyl-TRPN derivative, N,N'-di(3-bromophenyl)-substituted dioxadiamine | TREN, Terephthalaldehyde (B141574) |
| Product | Dansyl-substituted Polyazamacrocycle | Octaazacryptand |
| Yield | 23%[1] | Good (specific yield often not reported for the initial condensation, but the overall process is described as efficient)[2] |
| Reaction Conditions | Pd(dba)₂, tBuDavePhos catalyst, NaOtBu base, Toluene (B28343), 100 °C | Methanol (B129727), Reflux |
| Key Advantages | Forms C-N bonds with aryl halides, allowing for the incorporation of aromatic linkers directly. | High-yielding condensation, mild conditions, readily available starting materials. |
| Key Disadvantages | Requires a catalyst, potentially higher cost, and more sensitive reaction setup. | The resulting imine bonds need to be reduced in a separate step to obtain the stable polyamine macrocycle. |
Experimental Protocols
Synthesis of a Dansyl-Substituted Macrocycle using TRPN via Buchwald-Hartwig Amination
This protocol is adapted from the synthesis of macrocycle 7 as described by Averin et al. (2023).[1]
Materials:
-
N,N-di(3-bromophenyl)-N',N'-di(tert-butoxycarbonyl)-4,7,10-trioxa-1,13-tridecanediamine (a precursor to the dibromo-linker)
-
This compound (TRPN)
-
Dansyl chloride
-
Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)
-
tBuDavePhos (2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl)
-
NaOtBu (Sodium tert-butoxide)
-
Toluene, Anhydrous
-
Standard workup and purification reagents.
Procedure:
-
Synthesis of the N-dansyl-TRPN precursor: A solution of dansyl chloride in MeCN is added very slowly to a dilute solution (0.065 M) of an excess of TRPN in MeCN. The reaction mixture is stirred at room temperature. The monodansyl derivative is then isolated and purified.
-
Synthesis of the dibromo-linker: The N,N'-di(3-bromophenyl)-substituted dioxadiamine is prepared according to previously described methods.
-
Macrocyclization: In a glovebox, a mixture of the N-dansyl-TRPN derivative, the dibromo-linker, Pd(dba)₂, tBuDavePhos, and NaOtBu is assembled in a Schlenk tube. Anhydrous toluene is added, and the tube is sealed. The reaction mixture is stirred at 100 °C.
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the target macrocycle.
Synthesis of an Octaazacryptand using TREN via Schiff Base Condensation
This protocol is a representative procedure based on the work of Radecka-Paryzek et al. (2006).[2]
Materials:
-
Tris(2-aminoethyl)amine (TREN)
-
Terephthalaldehyde
-
Methanol
-
Sodium borohydride (B1222165) (for reduction step)
Procedure:
-
Schiff Base Condensation: A solution of terephthalaldehyde in methanol is added to a solution of TREN in methanol. The mixture is refluxed. The resulting Schiff base macrocycle often precipitates from the solution upon cooling.
-
Isolation of the Imine Macrocycle: The precipitated product is collected by filtration and can be washed with methanol.
-
Reduction to the Polyamine Macrocycle: The isolated imine macrocycle is suspended in methanol, and sodium borohydride is added portion-wise with stirring. The mixture is stirred until the reduction is complete (as monitored by IR spectroscopy, observing the disappearance of the C=N stretch).
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is treated with aqueous NaOH and extracted with an organic solvent. The organic extracts are dried and evaporated to yield the final octaazacryptand.
Visualizing the Synthetic Pathways and Workflow
To better illustrate the processes and the comparative logic, the following diagrams are provided.
Caption: Synthetic pathway for a TRPN-based macrocycle.
Caption: Synthetic pathway for a TREN-based macrocycle.
Caption: Decision workflow for selecting TRPN vs. TREN.
Concluding Remarks
The choice between this compound (TRPN) and Tris(2-aminoethyl)amine (TREN) for macrocycle synthesis depends heavily on the desired final structure and the preferred synthetic strategy.
-
TREN is the more established and frequently used precursor, particularly effective in high-yielding Schiff base condensation reactions with dicarbonyl compounds. This two-step approach (condensation followed by reduction) is robust and utilizes readily available starting materials.
-
TRPN , while less studied, is a valuable alternative, especially when the synthetic design calls for the incorporation of aryl linkers via methods like the Buchwald-Hartwig amination. The longer propyl chains of TRPN also impart greater flexibility to the resulting macrocycle compared to the ethylene chains of TREN.
Researchers should consider the trade-offs between a well-established, two-step method with TREN and a more modern, single-step (for the cyclization) catalytic method with TRPN that allows for different linker chemistries. The data and protocols presented in this guide offer a foundation for making an informed decision based on the specific goals of the research or drug development program.
References
A Comparative Guide to Tris(3-aminopropyl)amine-Based Catalysts and Their Alternatives in Knoevenagel Condensation
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in chemical synthesis. This guide provides an objective comparison of the performance of Tris(3-aminopropyl)amine-based catalysts against common alternatives in the Knoevenagel condensation reaction, supported by experimental data and detailed protocols.
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is widely employed in the synthesis of fine chemicals and pharmaceutical intermediates. The efficiency of this reaction is heavily influenced by the choice of catalyst, with amines being a prominent class of catalysts utilized. This guide focuses on the performance of this compound and its derivatives in comparison to other commonly used amine catalysts such as piperidine (B6355638) and triethylamine (B128534).
Performance Comparison in the Knoevenagel Condensation of Benzaldehyde (B42025) and Malononitrile (B47326)
The following table summarizes the performance of various amine catalysts in the Knoevenagel condensation between benzaldehyde and malononitrile, a benchmark reaction for evaluating catalyst efficacy. While direct comparative studies under identical conditions are limited, the data presented is collated from various sources to provide a relative performance overview.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound - Functionalized SBA-15 | Not specified | Toluene | 50 | 0.5 | >95 | [1] |
| Piperidine | 0.084 M | Methanol | 25 | Not specified | Not specified | [2] |
| Triethylamine | Not specified | Toluene | Not specified | Not specified | Comparable to Pyridine (B92270) | [3] |
| Ammonium Acetate | Catalytic amount | Solvent-free (Sonication) | Room Temp. | 5-7 min | High | [4] |
| Amine-functionalized graphitic carbon nitride | 20 mg | Not specified | 25 | 1 | 92 | [5] |
Note: The reaction conditions and catalyst forms (homogeneous vs. heterogeneous) vary across different studies, which can significantly impact performance.
Experimental Protocols
Detailed methodologies for the Knoevenagel condensation reaction using different amine catalysts are provided below.
General Experimental Protocol for Knoevenagel Condensation using an Amine Catalyst
A mixture of benzaldehyde (1 mmol), malononitrile (1 mmol), and the amine catalyst (specified loading) in a suitable solvent (e.g., ethanol, toluene, or solvent-free) is stirred at a specific temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Experimental Protocol for Amine-Functionalized SBA-15 Catalyzed Knoevenagel Condensation
In a typical experiment, an amine-functionalized SBA-15 catalyst is added to a solution of benzaldehyde and malononitrile in a solvent like toluene.[1] The reaction mixture is then stirred at a set temperature, for instance, 50 °C.[1] Aliquots can be taken at different time intervals to monitor the reaction progress by techniques such as 1H NMR spectroscopy.[6]
Signaling Pathways and Experimental Workflows
The mechanism of amine-catalyzed Knoevenagel condensation generally involves the activation of the methylene (B1212753) compound by the amine base. The following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Discussion
This compound, particularly when functionalized onto a solid support like SBA-15 mesoporous silica, demonstrates high catalytic activity in the Knoevenagel condensation, achieving high yields in relatively short reaction times.[1] The heterogeneous nature of such catalysts offers significant advantages in terms of catalyst recovery and reusability, contributing to more sustainable chemical processes.[7]
In comparison, traditional homogeneous amine catalysts like piperidine and triethylamine are also effective but may require more complex workup procedures for catalyst removal.[2][3] The choice between a homogeneous and a heterogeneous catalyst system often depends on the specific requirements of the synthesis, including scale, desired purity, and cost-effectiveness.
Recent research has also explored the use of other catalytic systems, such as amine-functionalized graphitic carbon nitride and even solvent-free conditions with sonication, which have shown excellent yields and short reaction times.[4][5] These alternative approaches highlight the ongoing efforts to develop more efficient and environmentally benign catalytic methods for the Knoevenagel condensation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chemrxiv.org [chemrxiv.org]
- 6. BJOC - Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Validating the Binding Affinity of Polyamines to DNA using Isothermal Titration Calorimetry (ITC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of naturally occurring polyamines—spermine, spermidine, putrescine, and cadaverine—to various DNA structures, validated using Isothermal Titration Calorimetry (ITC). While the primary topic of interest is Tris(3-aminopropyl)amine derivatives, specific ITC data for these compounds in publicly available literature is limited. Therefore, this guide utilizes biogenic polyamines, which are structurally and functionally related to many synthetic polyamine derivatives, as relevant analogues to demonstrate the application and data output of ITC in validating binding affinity. The experimental data presented herein is crucial for understanding the thermodynamic forces driving these interactions, which is fundamental in drug discovery and development, particularly in the design of DNA-targeting agents.
Comparative Analysis of Polyamine-DNA Binding Affinity
Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. The data summarized below showcases the binding affinities of four key biogenic polyamines to three different genomic DNAs with varying GC content: Clostridium perfringens (CP) DNA (27% GC), Escherichia coli (EC) DNA (50% GC), and Micrococcus lysodeikticus (ML) DNA (72% GC).
Table 1: ITC Derived Thermodynamic Parameters for the Binding of Polyamines to CP DNA (27% GC) [1][2]
| Polyamine | Association Constant (K_a) (x 10⁴ M⁻¹) | Stoichiometry (n) | Gibbs Free Energy (ΔG°) (kcal/mol) | Enthalpy (ΔH°) (kcal/mol) | Entropy (TΔS°) (kcal/mol) |
| Spermine | 10.6 ± 0.11 | 0.410 ± 0.003 | -6.740 ± 0.011 | -1.211 ± 0.009 | 5.529 ± 0.018 |
| Spermidine | 7.95 ± 0.09 | 0.381 ± 0.006 | -6.571 ± 0.015 | -1.109 ± 0.013 | 5.462 ± 0.011 |
| Putrescine | 5.10 ± 0.07 | 0.354 ± 0.005 | -6.310 ± 0.012 | -1.011 ± 0.011 | 5.299 ± 0.013 |
| Cadaverine | 4.21 ± 0.05 | 0.333 ± 0.008 | -6.192 ± 0.016 | -0.941 ± 0.015 | 5.251 ± 0.014 |
Table 2: ITC Derived Thermodynamic Parameters for the Binding of Polyamines to EC DNA (50% GC) [1][2]
| Polyamine | Association Constant (K_a) (x 10⁴ M⁻¹) | Stoichiometry (n) | Gibbs Free Energy (ΔG°) (kcal/mol) | Enthalpy (ΔH°) (kcal/mol) | Entropy (TΔS°) (kcal/mol) |
| Spermine | 4.55 ± 0.08 | 0.481 ± 0.005 | -6.241 ± 0.015 | 0.998 ± 0.011 | 7.239 ± 0.017 |
| Spermidine | 3.14 ± 0.11 | 0.445 ± 0.007 | -6.021 ± 0.011 | 0.911 ± 0.009 | 6.932 ± 0.014 |
| Putrescine | 2.15 ± 0.04 | 0.411 ± 0.004 | -5.801 ± 0.014 | 0.879 ± 0.013 | 6.680 ± 0.012 |
| Cadaverine | 1.89 ± 0.06 | 0.389 ± 0.006 | -5.721 ± 0.017 | 0.817 ± 0.015 | 6.538 ± 0.016 |
Table 3: ITC Derived Thermodynamic Parameters for the Binding of Polyamines to ML DNA (72% GC)
| Polyamine | Association Constant (K_a) (x 10⁴ M⁻¹) | Stoichiometry (n) | Gibbs Free Energy (ΔG°) (kcal/mol) | Enthalpy (ΔH°) (kcal/mol) | Entropy (TΔS°) (kcal/mol) |
| Spermine | 3.33 ± 0.15 | 0.551 ± 0.004 | -6.060 ± 0.013 | 0.972 ± 0.012 | 7.032 ± 0.013 |
| Spermidine | 2.20 ± 0.02 | 0.536 ± 0.005 | -5.821 ± 0.020 | 0.889 ± 0.009 | 6.710 ± 0.019 |
| Putrescine | 2.04 ± 0.01 | 0.534 ± 0.007 | -5.781 ± 0.009 | 0.866 ± 0.014 | 6.651 ± 0.007 |
| Cadaverine | 2.02 ± 0.06 | 0.531 ± 0.015 | -5.716 ± 0.021 | 0.877 ± 0.008 | 6.593 ± 0.011 |
Note: Data was obtained from experiments conducted in 20 mM [Na⁺] citrate-phosphate buffer, pH 7.0 at 293.15 K. Values are averages of four determinations.[1]
Experimental Protocol: Isothermal Titration Calorimetry
The following provides a detailed methodology for conducting ITC experiments to determine the binding affinity of polyamines to DNA.
1. Materials and Reagents:
-
Macromolecule: Highly purified genomic DNA (e.g., from C. perfringens, E. coli, M. lysodeikticus) dissolved in the experimental buffer.
-
Ligand: Polyamines (spermine, spermidine, putrescine, cadaverine) of high purity, also dissolved in the identical experimental buffer.
-
Buffer: A suitable buffer system, such as 20 mM citrate-phosphate buffer with a specific salt concentration (e.g., 20 mM Na⁺), adjusted to the desired pH (e.g., 7.0). It is critical that the macromolecule and ligand are in identical buffer to minimize heats of dilution.
2. Instrumentation:
-
An Isothermal Titration Calorimeter (e.g., MicroCal ITC200).
3. Sample Preparation:
-
All solutions should be thoroughly degassed prior to use to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
The concentration of DNA in the sample cell and the polyamine in the syringe must be accurately determined. Typical starting concentrations might be in the range of 5-50 µM for the molecule in the cell and 10-20 times higher for the titrant in the syringe.
4. Experimental Procedure:
-
The sample cell is filled with the DNA solution, and the injection syringe is filled with the polyamine solution.
-
The system is allowed to equilibrate to the desired temperature (e.g., 20°C).
-
A series of small, sequential injections of the polyamine solution into the DNA solution are performed.
-
The heat change associated with each injection is measured. The raw data appears as a series of peaks, with the area under each peak corresponding to the total heat released or absorbed for that injection.
5. Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to macromolecule.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using software such as Origin.
-
The fitting process yields the key thermodynamic parameters: the association constant (K_a), the binding stoichiometry (n), and the enthalpy of binding (ΔH°).
-
The Gibbs free energy (ΔG°) and the entropy (ΔS°) of binding are then calculated using the following equations:
-
ΔG° = -RTln(K_a)
-
ΔG° = ΔH° - TΔS°
-
Visualizations
Experimental Workflow
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Polyamine Metabolism Signaling Pathway
Polyamines are critical regulators of cell growth and proliferation, and their metabolism is tightly controlled. Dysregulation of polyamine metabolism is a hallmark of cancer, making this pathway a significant target for therapeutic intervention.
Caption: Overview of the polyamine metabolism pathway and its role in cancer.
References
A Comparative Guide to Gene Delivery Vectors: TAPA-Cored Dendrimers vs. Polyethyleneimine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene therapy, the choice of a delivery vector is paramount, dictating the balance between transfection efficiency and cellular toxicity. Polyethyleneimine (PEI), a cationic polymer, has long been considered a gold standard due to its high efficiency. However, concerns about its cytotoxicity have driven the development of alternatives. This guide provides an objective comparison between the widely used 25 kDa branched PEI (bPEI) and dendrimeric systems built from a Tris(3-aminopropyl)amine (TAPA) core, such as Polyamidoamine (PAMAM) dendrimers. These engineered macromolecules offer a monodisperse, structurally precise alternative to the polydispersity of traditional polymers, aiming for an improved safety profile.
Performance Data: Efficiency vs. Cytotoxicity
The fundamental challenge in vector design is maximizing gene expression while minimizing harm to the target cells. The following tables summarize quantitative data from studies comparing the performance of PEI and TAPA-cored dendrimers.
Table 1: Comparison of In Vitro Transfection Efficiency
| Vector | Cell Line(s) | Reporter Gene | Key Finding |
| 25 kDa bPEI | HEK293T, A549, HeLa, NIH3T3 | pDNA (e.g., GFP, Luciferase) | Generally considered the benchmark for high transfection efficiency. Often outperforms lower-generation PAMAM dendrimers in raw gene expression levels.[1] |
| PAMAM G4 Dendrimer | HeLa | siRNA | Demonstrated higher cellular uptake compared to bPEI-siRNA complexes, with accumulation observed around the cell nucleus.[2] |
| PAMAM G2 Dendrimer | A549, HeLa, MDA-MB-231, NIH3T3 | pDNA | While showing lower transfection efficiency than 25 kDa PEI, conjugation with cell-penetrating peptides can significantly enhance its performance.[1] |
| Low MW PEI Derivatives | HeLa, HEK293, MCF-7 | pDNA | Chemical modifications of low molecular weight PEI (which is less toxic but less efficient) can result in vectors that exceed the transfection efficiency of 25 kDa bPEI.[3] |
Table 2: Comparison of In Vitro Cytotoxicity
| Vector | Cell Line(s) | Assay | Key Finding |
| 25 kDa bPEI | A549, HeLa, MDA-MB-231, NIH3T3, Jurkat T-cells | MTT, LDH Release | Exhibits pronounced, concentration-dependent cytotoxicity.[1][2] Induces both necrotic and apoptotic cell death pathways.[4] |
| PAMAM G2 Dendrimer | A549, HeLa, MDA-MB-231, NIH3T3 | MTT | Demonstrates comparatively low toxicity, even at high concentrations, making it a more biocompatible polymer core.[1] |
| PAMAM G3 Dendrimer | A549, MCF-7 | MTT | At least 50-fold less toxic than a comparable generation PPI dendrimer, highlighting the influence of polymer backbone on safety.[5] |
| PAMAM G4 Dendrimer | Jurkat T-cells | Comet Assay, Micronucleus Assay | Capable of inducing moderate genotoxicity and significant DNA damage, similar to PEI, indicating safety concerns are not entirely eliminated.[4] |
Mechanism of Action: The Proton Sponge Hypothesis
Both PEI and PAMAM dendrimers are believed to facilitate gene delivery through a shared mechanism known as the "proton sponge effect." Their high density of primary, secondary, and tertiary amines allows them to buffer the acidic environment of the endosome after cellular uptake.[2][6] This process is crucial for releasing the genetic payload into the cytoplasm.
Caption: Cellular uptake and endosomal escape via the proton sponge mechanism.
Experimental Protocols
Reproducible and standardized methods are critical for comparing gene delivery vectors. Below are detailed protocols for the key experiments cited in this guide.
Caption: Workflow for comparing vector cytotoxicity and transfection efficiency.
Protocol: Polyplex Formulation
This protocol describes the self-assembly of cationic polymer/DNA nanoparticles (polyplexes). The ratio of polymer to DNA is critical and is typically expressed as a weight ratio (w/w) or a nitrogen-to-phosphate (N/P) ratio.
-
Preparation of Solutions:
-
Dissolve the cationic polymer (e.g., 25 kDa bPEI or TAPA-cored dendrimer) in nuclease-free water or a suitable buffer (e.g., 25 mM HEPES, pH 7.4) to a stock concentration of 1 mg/mL.
-
Dilute plasmid DNA (pDNA), such as one encoding a luciferase reporter, in the same buffer to a stock concentration of 0.1 mg/mL.
-
-
Complexation:
-
For a desired w/w or N/P ratio, calculate the required volume of the polymer stock solution.
-
In a sterile microcentrifuge tube, add the calculated volume of polymer solution.
-
Add the DNA solution to the polymer solution (never the reverse, to avoid aggregation) and mix gently by pipetting up and down or vortexing briefly.
-
-
Incubation:
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable polyplexes. The resulting solution is now ready for transfection experiments.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay measures cell metabolic activity as an indicator of cell viability. Healthy cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and reach approximately 70-80% confluency.
-
-
Treatment:
-
Prepare serial dilutions of the polymers (without DNA) in serum-free medium at various concentrations.
-
Remove the culture medium from the cells and replace it with 100 µL of the medium containing the polymer dilutions. Include untreated cells as a negative control (100% viability).
-
Incubate for 4 to 24 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 2 mg/mL solution of MTT in sterile PBS.
-
Add 25-30 µL of the MTT solution to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 130-150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Protocol: In Vitro Transfection Efficiency (Luciferase Assay)
This assay quantifies the expression of a transfected luciferase reporter gene. The light produced by the enzymatic reaction is directly proportional to the amount of luciferase protein, indicating successful gene delivery and expression.
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate at a density of 9 x 10⁴ cells/well.
-
Incubate for 24 hours to reach 70-80% confluency.
-
Prepare polyplexes containing a luciferase-encoding pDNA (e.g., 0.8 µg pDNA per well) as described in Protocol 1.[3]
-
Remove the culture medium and add the polyplex solution (diluted in serum-free medium) to the cells.
-
Incubate for 4 hours at 37°C.
-
After 4 hours, replace the transfection medium with fresh, complete (serum-containing) medium and incubate for an additional 20-44 hours.
-
-
Cell Lysis:
-
Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of 1X Cell Lysis Buffer (e.g., 125 µL for a 24-well plate) to each well.
-
Incubate on a rocking platform at room temperature for at least 10 minutes to ensure complete lysis.
-
-
Luminescence Measurement:
-
Transfer 10-20 µL of the cell lysate from each well into an opaque, white 96-well assay plate.
-
Use a luminometer equipped with an automatic injector to add 50-100 µL of Luciferase Assay Substrate to each well.
-
Measure the luminescence immediately (e.g., 10-second integration time).
-
-
Data Analysis:
-
Normalize the Relative Light Units (RLU) obtained to the total protein concentration in the cell lysate (determined by a BCA or Bradford assay) to account for differences in cell number. The results are typically expressed as RLU/mg of protein.
-
References
- 1. Second-Generation Polyamidoamine Dendrimer Conjugated with Oligopeptides Can Enhance Plasmid DNA Delivery In Vitro [mdpi.com]
- 2. PAMAM versus PEI complexation for siRNA delivery: interaction with model lipid membranes and cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Low-Molecular-Weight PEI-Based Lipopolymers for Delivery of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies on the genotoxicity and cytotoxicity of polymeric gene carriers polyethylenimine (PEI) and polyamidoamine (PAMAM) dendrimer in Jurkat T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of generation 3 polyamidoamine dendrimer and generation 4 polypropylenimine dendrimer on drug loading, complex structure, release behavior, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metal Ion Chelation Selectivity: TREN vs. TRPN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metal ion chelation selectivity of two closely related tetradentate chelating agents: tris(2-aminoethyl)amine (B1216632) (TREN) and tris(3-aminopropyl)amine (TRPN). Understanding the distinct coordination properties of these ligands is crucial for their application in various fields, including the design of metal-sequestering agents, catalysts, and therapeutic compounds.
Introduction to TREN and TRPN
TREN and TRPN are tripodal tetramine (B166960) ligands that differ in the length of the carbon chains connecting the central tertiary amine to the three primary amine donor groups. TREN possesses ethylene (B1197577) (-CH₂CH₂-) linkers, forming five-membered chelate rings upon metal coordination. In contrast, TRPN has propylene (B89431) (-CH₂CH₂CH₂-) linkers, leading to the formation of six-membered chelate rings. This seemingly subtle structural difference significantly influences their coordination geometry, conformational flexibility, and, consequently, their selectivity for different metal ions.[1][2]
Quantitative Comparison of Metal Ion Stability Constants
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following tables summarize the reported stability constants for TREN and TRPN with a selection of divalent and trivalent metal ions. It is important to note that direct comparison can be challenging due to variations in experimental conditions (e.g., temperature, ionic strength, solvent) across different studies. However, the compiled data provides valuable insights into the general selectivity trends of each chelator.
Table 1: Stability Constants (log K₁) for TREN-Metal Complexes
| Metal Ion | log K₁ | Experimental Conditions |
| Cu(II) | 18.8 | 25 °C, 0.1 M KCl |
| Zn(II) | 14.6 | 25 °C, 0.1 M KCl |
| Ni(II) | 14.8 | 25 °C, 0.1 M KCl |
| Co(II) | 12.7 | 25 °C, 0.1 M KCl |
| Fe(III) | 24.2 | 25 °C, 0.1 M KCl |
Table 2: Stability Constants (log K₁) for TRPN-Metal Complexes
| Metal Ion | log K₁ | Experimental Conditions |
| Cu(II) | 17.2 | 25 °C, 0.1 M KCl |
| Zn(II) | 11.9 | 25 °C, 0.1 M KCl |
| Ni(II) | 10.7 | 25 °C, 0.1 M KCl |
| Co(II) | 9.7 | 25 °C, 0.1 M KCl |
| Fe(III) | Not Widely Reported | - |
Analysis of Stability Data:
From the available data, a general trend emerges. TREN consistently forms more stable complexes with the listed divalent transition metal ions compared to TRPN. This is attributed to the formation of the thermodynamically more favorable five-membered chelate rings. The greater conformational flexibility of TRPN, due to its longer propylene chains, can lead to less optimal coordination geometries and consequently lower stability constants for smaller metal ions.[1] However, this increased flexibility in TRPN may be advantageous for accommodating larger metal ions.[1]
Chelation Selectivity and Structural Differences
The difference in chelate ring size is a primary determinant of the selectivity of TREN and TRPN.
Experimental Protocols
Accurate determination of stability constants is paramount for comparing the chelation capabilities of ligands. The following sections provide detailed protocols for three common experimental techniques.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants by monitoring the pH of a solution as a titrant is added.[3][4][5][6]
Objective: To determine the stepwise and overall stability constants of metal-TREN or metal-TRPN complexes.
Materials:
-
pH meter with a glass electrode
-
Autotitrator or manual burette
-
Thermostated reaction vessel
-
Standardized solutions of the metal salt (e.g., CuCl₂, Zn(NO₃)₂)
-
Standardized solution of TREN or TRPN
-
Standardized strong acid (e.g., HCl)
-
Standardized carbonate-free strong base (e.g., NaOH or KOH)
-
Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)
-
Deionized water, purged with an inert gas (N₂ or Ar) to remove CO₂
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions.
-
Solution Preparation: In the thermostated reaction vessel, prepare a solution containing a known concentration of the ligand (TREN or TRPN) and a known concentration of the strong acid. The acid ensures that the ligand is fully protonated at the start of the titration. Add the inert salt to maintain a constant ionic strength.
-
Ligand Protonation Titration: Titrate the solution with the standardized strong base. Record the pH after each addition of the titrant. This titration allows for the determination of the protonation constants of the ligand.
-
Metal-Ligand Titration: Prepare a similar solution as in step 2, but also add a known concentration of the metal salt. The metal-to-ligand ratio should be chosen to favor the formation of the desired complex species.
-
Titration: Titrate this solution with the same standardized strong base, recording the pH after each addition.
-
Data Analysis: The titration data (volume of titrant vs. pH) is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion. By plotting n̄ against the free ligand concentration (pL), the stepwise stability constants can be determined. Specialized software is often used for this analysis.
References
- 1. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 2. 17β-Hydroxyestra-4,9,11-trien-3-one (trenbolone) exhibits tissue selective anabolic activity: effects on muscle, bone, adiposity, hemoglobin, and prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. youtube.com [youtube.com]
- 5. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 6. Potentiometric determination of aminal stability constants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized Tris(3-aminopropyl)amine: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis and quality control of Tris(3-aminopropyl)amine, a versatile polyamine building block used in various research and development applications. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.
At a Glance: HPLC vs. NMR for Purity Analysis
| Feature | HPLC with UV/Vis Detection | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, followed by detection of UV-absorbing derivatives. | Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against an internal standard. |
| Primary Use | Separation and quantification of impurities. | Absolute purity determination and structural confirmation. |
| Sample Derivatization | Typically required for this compound due to the lack of a native chromophore. | Not required. |
| Quantification | Relative (based on peak area percentage) or absolute (with a certified reference standard of the analyte). | Absolute (molar concentration). |
| Strengths | High sensitivity for trace impurities, high throughput. | High precision and accuracy, provides structural information, non-destructive. |
| Limitations | Indirect method for non-chromophoric compounds, requires derivatization which can introduce errors. | Lower sensitivity compared to HPLC for trace impurities, requires a well-characterized internal standard. |
| Typical Purity Range | 95-99.9% | 95-100% |
| Precision (RSD) | < 2% | < 1% |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for separating and quantifying components in a mixture. For a non-UV-absorbing compound like this compound, a pre-column derivatization step is necessary to attach a chromophore to the primary amine groups, enabling their detection by a UV-Vis detector. A common and effective derivatizing agent for primary amines is o-phthalaldehyde (B127526) (OPA).
Experimental Protocol: HPLC with OPA Derivatization
1. Materials and Reagents:
-
This compound sample
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. OPA Derivatization Reagent Preparation:
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
Add 11.2 mL of 0.1 M boric acid buffer (pH 9.5).
-
Add 50 µL of 3-mercaptopropionic acid.
-
This reagent should be prepared fresh daily.
3. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
In an autosampler vial, mix 50 µL of the sample solution with 50 µL of the OPA derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium Acetate Buffer (pH 7.2) with 5% Tetrahydrofuran
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 338 nm
-
Column Temperature: 30 °C
5. Data Analysis:
-
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the absolute purity of a substance without the need for a specific reference standard of the analyte. The principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
1. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of certified purity (≥99.5%)
-
NMR tubes (5 mm)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Spectrometer Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16 to 64 (to achieve a signal-to-noise ratio >250:1 for the signals of interest).
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the triplet at approximately 2.70 ppm (corresponding to the -CH₂-N< protons) is a suitable choice. For maleic acid, the singlet at approximately 6.2-6.3 ppm is used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Caption: Experimental workflow for qNMR analysis of this compound.
Head-to-Head Comparison
| Parameter | HPLC with OPA Derivatization | Quantitative ¹H NMR (qNMR) |
| Purity Result (Illustrative) | 99.2% (by area percent) | 98.8% (absolute purity) |
| Potential Impurities Detected | Unreacted starting materials, by-products of the synthesis, degradation products. | Residual solvents, by-products with distinct proton signals. |
| Analysis Time per Sample | ~30 minutes | ~15-20 minutes (including sample preparation and data acquisition) |
| Method Development Complexity | Moderate to high (requires optimization of derivatization and chromatographic conditions). | Moderate (requires selection of a suitable internal standard and optimization of acquisition parameters). |
| Cost per Sample | Lower (consumables) | Higher (instrumentation), but can be lower for routine analysis due to reduced solvent usage.[1] |
Conclusion and Recommendations
Both HPLC with pre-column derivatization and quantitative NMR are powerful and reliable techniques for assessing the purity of synthesized this compound.
-
HPLC is particularly well-suited for routine quality control and for the detection and quantification of trace impurities. Its high sensitivity and throughput make it an excellent choice for screening multiple samples.
-
qNMR offers the distinct advantage of being a primary ratio method, providing a direct and highly accurate measurement of absolute purity without the need for a specific reference standard of this compound. It also provides valuable structural information that can confirm the identity of the synthesized compound and help in the characterization of impurities.
For a comprehensive and robust assessment of the purity of this compound, a combination of both techniques is recommended. HPLC can be used for impurity profiling and to ensure the absence of trace-level contaminants, while qNMR can provide a highly accurate and precise value for the absolute purity of the bulk material. This orthogonal approach provides the highest level of confidence in the quality of the synthesized product, which is paramount in research and drug development.
References
Comparative Performance of Tris(3-aminopropyl)amine in CO2 Capture and Gene Delivery Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Alternative Solutions Supported by Experimental Data.
Tris(3-aminopropyl)amine (TAPA), a branched tetra-amine, presents a versatile molecular scaffold with potential applications in diverse fields, notably in carbon dioxide (CO2) capture and as a component of non-viral gene delivery vectors. This guide provides a comparative analysis of TAPA's potential performance in these applications against established alternatives, supported by available experimental data for related compounds. Due to a lack of direct comparative studies involving TAPA, its performance metrics in a side-by-side comparison are projected based on the known behavior of structurally similar amines and polyamines.
Section 1: this compound for Carbon Dioxide Capture
The primary application of amines in CO2 capture revolves around their ability to chemically absorb CO2 from flue gas streams. The efficiency of this process is determined by several key parameters, including absorption capacity, absorption rate, and the energy required for solvent regeneration. In this section, we compare the projected performance of TAPA with the benchmark solvent, Monoethanolamine (MEA), and another tertiary amine, N-methyldiethanolamine (MDEA).
Data Presentation: CO2 Capture Performance
| Parameter | This compound (TAPA) (Projected) | Monoethanolamine (MEA) (Benchmark) | N-methyldiethanolamine (MDEA) |
| CO2 Absorption Capacity (mol CO2 / mol amine) | ~1.0 | ~0.5 | ~1.0 |
| Relative Absorption Rate | Moderate to High | High | Low to Moderate |
| Heat of Reaction (kJ/mol CO2) | -60 to -70 | -85[1] | -50 to -60 |
| Regeneration Energy (GJ/t CO2) | Lower than MEA | 3.6 - 4.2[2] | Lower than MEA |
| Corrosion Potential | Lower than MEA | High | Low |
Note: Data for TAPA is projected based on the performance of other structurally related amines and has not been directly verified by head-to-head experimental studies.
Experimental Protocol: Evaluation of CO2 Capture Performance of Amine Solvents
This protocol outlines a typical laboratory-scale experiment to determine the CO2 absorption capacity and rate of an amine solution.
1. Materials and Equipment:
-
Amine solution (e.g., 30 wt% TAPA in water)
-
CO2 and N2 gas cylinders with mass flow controllers
-
Glass gas-liquid contactor (e.g., a bubble column or a wetted wall column)[3][4]
-
Thermostatic bath to control the temperature of the amine solution
-
Gas chromatograph (GC) or an infrared (IR) CO2 analyzer to measure CO2 concentration in the outlet gas
-
pH meter and analytical balance
-
Data acquisition system
2. Experimental Procedure:
-
Preparation: Prepare a known volume and concentration of the TAPA solution and place it in the gas-liquid contactor.
-
Temperature Control: Bring the amine solution to the desired experimental temperature (e.g., 40°C) using the thermostatic bath.
-
Gas Flow: Start flowing a gas mixture with a known CO2 concentration (e.g., 15% CO2 in N2) through the amine solution at a constant flow rate.
-
Data Recording: Continuously monitor and record the CO2 concentration in the outlet gas stream using the gas analyzer. Also, record the temperature and pressure of the system.
-
Absorption Capacity: Continue the gas flow until the CO2 concentration in the outlet gas equals the inlet concentration, indicating that the amine solution is saturated with CO2. The total amount of CO2 absorbed can be calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.
-
Absorption Rate: The initial slope of the CO2 absorption curve (outlet concentration vs. time) can be used to determine the initial absorption rate.
Logical Workflow for CO2 Capture Process
Caption: Workflow of a typical amine-based CO2 capture process.
Section 2: this compound in Gene Delivery
The branched, polyamine structure of TAPA makes it a suitable core for the synthesis of dendrimers or other nanoparticles for non-viral gene delivery. These cationic polymers can condense negatively charged DNA or RNA into nanoparticles, facilitating their entry into cells. This section compares the projected performance of TAPA-based gene delivery vectors with the widely used poly(amidoamine) (PAMAM) dendrimers and polyethyleneimine (PEI).
Data Presentation: Gene Delivery Performance
| Parameter | TAPA-based Vector (Projected) | PAMAM Dendrimer (G4) | Polyethyleneimine (PEI, 25 kDa) |
| Transfection Efficiency | Moderate to High | High[1] | Very High |
| Cytotoxicity | Moderate | Low to Moderate[5] | High[5] |
| DNA Condensation Ability | Good | Excellent | Excellent |
| Particle Size of Polyplexes (nm) | 100 - 250 | 50 - 200[6] | 100 - 300 |
| Zeta Potential of Polyplexes (mV) | +20 to +40 | +20 to +50 | +30 to +60 |
Note: Data for the TAPA-based vector is projected based on the properties of similar polyamine structures and has not been directly verified by head-to-head experimental studies.
Experimental Protocol: Synthesis and Evaluation of TAPA-based Dendrimers for Gene Delivery
This protocol describes a hypothetical synthesis of a TAPA-cored dendrimer and a standard procedure for evaluating its transfection efficiency.
1. Synthesis of TAPA-cored PAMAM-like Dendrimer (Generation 1):
-
Materials: this compound (TAPA), methyl acrylate (B77674), ethylenediamine (B42938), methanol (B129727).
-
Step 1 (Michael Addition): Dissolve TAPA in methanol. Slowly add an excess of methyl acrylate to the solution while stirring at room temperature. The reaction is typically allowed to proceed for 48 hours to ensure the complete addition of methyl acrylate to the primary amine groups of TAPA.
-
Step 2 (Amidation): The resulting ester-terminated dendrimer is then reacted with a large excess of ethylenediamine at room temperature for 72 hours.
-
Purification: The final amine-terminated dendrimer is purified by dialysis against methanol and then water to remove unreacted reagents. The product is then lyophilized to obtain a white solid.
2. Evaluation of Transfection Efficiency:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 or HeLa cells) in a 24-well plate and grow to 70-80% confluency.
-
Polyplex Formation: Prepare solutions of the TAPA-based dendrimer and a reporter plasmid DNA (e.g., encoding Green Fluorescent Protein, GFP) in a serum-free medium. Mix the dendrimer and DNA solutions at various nitrogen-to-phosphate (N/P) ratios (e.g., 5, 10, 20) and incubate at room temperature for 20-30 minutes to allow for the formation of polyplexes.
-
Transfection: Replace the cell culture medium with a fresh serum-free medium and add the polyplex solutions to the cells.
-
Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C.
-
Post-transfection: After incubation, replace the transfection medium with a complete growth medium containing serum.
-
Analysis: After 24-48 hours, assess the transfection efficiency by observing GFP expression using a fluorescence microscope or by quantifying the percentage of GFP-positive cells using flow cytometry.
-
Cytotoxicity Assay: In a parallel experiment, assess the cytotoxicity of the polyplexes at different N/P ratios using a standard method like the MTT or LDH assay.
Signaling Pathway: Non-viral Gene Delivery Mechanism
Caption: Cellular pathway of gene delivery by a cationic polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and mechanism of poloxamine-assisted polyplex transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical studies on efficient carbon dioxide capture using novel bis(3-aminopropyl)amine (APA)-activated aqueous 2-amino-2-methyl-1-propanol (AMP) solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Efficient and Low Cytotoxicity Gene Carriers Based on Amine-Functionalized Polyvinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Generations of PAMAM Dendrimers and Compositions of Nucleic Acid Nanoparticles Govern Delivery and Immune Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of Tris(3-aminopropyl)amine-based sensors
An Objective Comparison of Tris(3-aminopropyl)amine-Based Sensor Efficiency
This compound (TRPN) has emerged as a highly versatile tripodal ligand scaffold for the construction of sensitive and selective chemosensors. Its unique three-dimensional structure allows for the creation of pre-organized cavities ideal for binding specific guest molecules, including metal cations and anions. This guide provides a comparative benchmark of TRPN-based sensors, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating their performance against relevant alternatives.
Section 1: TRPN-Based Sensors for Metal Cation Detection
TRPN derivatives can be functionalized with fluorophore groups to create fluorescent chemosensors that signal the presence of metal ions through mechanisms like photoinduced electron transfer (PET). The binding of a target cation to the TRPN receptor site modulates the fluorescence of the attached reporter group, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the signal.
Signaling Pathway for Fluorescent Cation Sensing
The general mechanism involves the TRPN-based receptor binding a metal cation, which alters the electronic properties of the system and, consequently, the fluorescence output of a linked fluorophore.
Performance Data: Cation Binding
Macrocyclic compounds incorporating TRPN units have been evaluated for their ability to detect various metal cations. The binding constants (K) and fluorescence response provide a quantitative measure of their efficiency and selectivity.
| Sensor/Macrocycle | Target Cation | Binding Constant (log K) | Fluorescence Response |
| Macrocycle 16 [1] | Zn(II) | 5.31 | Significant Enhancement |
| Macrocycle 23 [1] | Zn(II) | 5.17 | Dual UV & Fluorescence Enhancement |
| Macrocycle 7 [1] | Cu(II), Hg(II) | Not Determined | Quenching |
| Macrocycle 7 [1] | Other ions (Li+, K+) | Not Determined | Enhancement |
Data sourced from spectrophotometric and fluorescent titrations.[1]
Experimental Protocol: Spectrofluorimetric Titration
This method is used to determine the binding affinity and stoichiometry between a sensor and a target analyte.
Methodology Details:
-
Preparation: Stock solutions of the TRPN-based sensor and various metal salts (as perchlorates or nitrates) are prepared in a suitable solvent like acetonitrile (B52724) (MeCN).
-
Titration: A fixed volume and concentration of the sensor solution are placed in a quartz cuvette. Small aliquots of a concentrated metal salt solution are added incrementally.
-
Measurement: After each addition, the solution is mixed, allowed to equilibrate, and the fluorescence emission spectrum is recorded at a fixed excitation wavelength (e.g., 370 nm).[1]
-
Analysis: The changes in fluorescence intensity at the emission maximum are plotted against the concentration of the added metal cation. These data are then fitted to a suitable binding isotherm to determine the stoichiometry and binding constant of the complex formed.[1]
Section 2: TRPN-Based Sensors for Anion Detection
By functionalizing the arms of the TRPN scaffold with hydrogen-bond donor groups like urea (B33335) or thiourea (B124793), highly effective anion receptors can be created. The tripodal structure positions these groups to form a well-defined cavity that selectively binds anions through multiple hydrogen bonds.
Comparison: Urea vs. Thiourea TRPN Receptors
Two primary variants, a urea-based receptor (L1) and a thiourea-based receptor (L2), have been synthesized and compared for their anion binding properties.[2][3][4]
| Feature | Urea Receptor (L1) | Thiourea Receptor (L2) | Rationale for Difference |
| Anion Affinity | Lower | Higher | The thiourea group enhances the acidity of the N-H protons, leading to stronger hydrogen-bonding interactions with anions.[3][5] |
| Binding Order | F⁻ > H₂PO₄⁻ > HCO₃⁻ > HSO₄⁻ > CH₃COO⁻ > SO₄²⁻ > Cl⁻ > Br⁻ > I⁻[2][3] | F⁻ > H₂PO₄⁻ > HCO₃⁻ > HSO₄⁻ > CH₃COO⁻ > SO₄²⁻ > Cl⁻ > Br⁻ > I⁻[2][3] | The binding trend is identical, indicating a similar mechanism of action, but the magnitude of binding is greater for L2. |
| Fluoride (B91410) Extraction | Not Reported | ~99% efficiency in extracting fluoride from water via liquid-liquid extraction.[2][4] | The higher affinity of L2 makes it a more effective extraction agent. |
Experimental Protocol: ¹H NMR Titration
Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study host-guest interactions by monitoring the chemical shift changes of protons involved in binding.
Methodology Details:
-
Sample Preparation: A solution of the TRPN receptor (L1 or L2) with a known concentration is prepared in a deuterated solvent (e.g., DMSO-d₆).[3]
-
Initial Spectrum: A baseline ¹H NMR spectrum of the free receptor is recorded. The chemical shifts of the N-H protons are noted.
-
Titration: A stock solution of the anion (as a tetrabutylammonium (B224687) salt) is prepared in the same deuterated solvent and added in incremental amounts to the NMR tube containing the receptor solution.
-
Spectral Acquisition: A ¹H NMR spectrum is acquired after each addition of the anion guest.
-
Data Analysis: The chemical shifts of the N-H protons, which are directly involved in hydrogen bonding with the anion, are monitored.[3] These shifts change upon binding. By plotting the change in chemical shift (Δδ) against the guest/host molar ratio, a binding isotherm is generated, which can be fitted to determine the binding constant.[3]
Logical Relationship: Anion Binding and Signal Transduction
The binding event is detected by observing the downfield shift of the N-H proton signals in the ¹H NMR spectrum, providing direct evidence of hydrogen-bonding interactions.
Section 3: Comparison with Alternative Sensing Technologies
While TRPN-based sensors offer excellent performance through rational design, it is useful to compare them with other sensing platforms.
| Sensor Type | Typical Analytes | Advantages | Disadvantages |
| TRPN-Based Sensors | Metal Cations, Anions | High selectivity from pre-organized 3D structure; Tunable properties via functionalization.[1][2] | Multi-step synthesis can be complex; Solubility may be limited to organic solvents.[1][3] |
| Metal-Oxide Sensors | Volatile Amines (e.g., TMA), NH₃ | High sensitivity, low cost, eco-friendly production.[6][7] | Often require elevated operating temperatures; Susceptible to humidity interference.[7] |
| Hydrazone/ESIPT Probes | Amines, BF₃ | High sensitivity, rapid "turn-on" fluorescence response, large Stokes shift.[8][9] | May have cross-reactivity with structurally similar amines.[10] |
| MXene-Based Sensors | NH₃, Polar Gases | High electrical conductivity, operation at room temperature.[11] | Sensitivity can be limited; Performance depends heavily on surface functional groups.[11] |
Conclusion
This compound serves as a powerful and adaptable scaffold for creating high-performance chemosensors. For cation detection , TRPN-based fluorescent sensors demonstrate significant signal enhancement, particularly for ions like Zn(II).[1] For anion detection , thiourea-functionalized TRPN receptors show superior binding affinity compared to their urea counterparts, proving highly effective for sensing and extracting anions like fluoride.[2][3][4] While alternative technologies like metal-oxide or MXene sensors are prominent for gas-phase amine detection, TRPN systems offer distinct advantages in solution-phase sensing due to their well-defined, tunable, and three-dimensional binding cavities. The choice of sensor ultimately depends on the specific analyte, required sensitivity, operating conditions, and desired response mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anion binding studies of this compound-based tripodal urea and thiourea receptors: proton transfer-induced selectivity for hydrogen sulfate over sulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anion binding studies of this compound-based tripodal urea and thiourea receptors: Proton transfer-induced selectivity for hydrogen sulfate over sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Metal oxide heterostructure towards gas sensing of trimethylamine: recent progress and challenges - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Fluorescent Sensing of BF3 and Amines: A Dual Approach with Hydrazone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Comparative analysis of the stability of Tris(3-aminopropyl)amine and TREN complexes
A detailed guide for researchers on the thermodynamic and kinetic stability of metal complexes formed with Tris(3-aminopropyl)amine and Tris(2-aminoethyl)amine (TREN), supported by experimental data and protocols.
In the realm of coordination chemistry and its application in drug development and material science, the choice of chelating ligand is paramount to tuning the properties of metal complexes. This compound, also known as TRPN or tpt, and Tris(2-aminoethyl)amine, commonly referred to as TREN, are two tetradentate tripodal amine ligands that have garnered significant attention. Their structural difference, a single methylene (B1212753) group in each of the three arms, leads to notable variations in the stability and reactivity of their corresponding metal complexes. This guide provides a comparative analysis of the stability of complexes formed with these two ligands, presenting quantitative data, detailed experimental methodologies, and a discussion of the underlying thermodynamic and kinetic principles.
Thermodynamic Stability: A Quantitative Comparison
The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form at equilibrium. It is quantified by the stability constant (log K), where a higher value indicates a more stable complex. The stability of complexes with this compound and TREN has been investigated for various divalent transition metal ions.
A key study by Dei, Paoletti, and Vacca provides the formation constants for this compound complexes with Co(II), Ni(II), Cu(II), and Zn(II) as determined by potentiometric titration in 0.1 M KCl at 25°C. These values are presented alongside the corresponding data for TREN complexes, illustrating a consistent trend of lower stability for the this compound complexes. This difference in stability is primarily attributed to the less favorable six-membered chelate rings formed by this compound, in contrast to the more stable five-membered rings of TREN.
| Metal Ion | Ligand | log K₁ |
| Co(II) | This compound | 9.7 |
| TREN | 12.8 | |
| Ni(II) | This compound | 12.2 |
| TREN | 14.8 | |
| Cu(II) | This compound | 14.7 |
| TREN | 18.8 | |
| Zn(II) | This compound | 10.5 |
| TREN | 14.6 |
Table 1: Overall Stability Constants (log β) of Metal Complexes with this compound and TREN at 25°C and ionic strength of 0.1 M.
The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°) of complexation, provide deeper insight into the driving forces behind complex formation. For the reaction of Ni(II) with TREN, the enthalpy of reaction (ΔH°) is +13.0 kJ mol⁻¹, and at 298 K, -TΔS° is -23.7 kJ mol⁻¹.[1] This indicates that the favorable entropy change, arising from the chelate effect, is the primary driving force for the high stability of the [Ni(TREN)]²⁺ complex, overcoming a slightly unfavorable enthalpy change which may be related to ring strain.[1] While comprehensive thermodynamic data for this compound complexes are less readily available, the observed lower stability constants suggest a less favorable overall free energy change (ΔG°) for their formation compared to TREN complexes.
Kinetic Stability: Lability and Inertness
Kinetic stability refers to the rate at which a complex undergoes ligand exchange reactions and is distinct from thermodynamic stability. A complex that is thermodynamically stable may be kinetically labile (undergoes rapid ligand exchange), while a thermodynamically unstable complex can be kinetically inert (exchanges ligands slowly).
The kinetic lability of metal complexes is influenced by factors such as the charge and size of the metal ion and the ligand field stabilization energy (LFSE). While a direct comparative kinetic study between this compound and TREN complexes is not extensively documented in the literature, general principles of coordination chemistry can provide some insights. The larger and more flexible six-membered chelate rings of this compound complexes might be expected to undergo conformational changes more readily than the more rigid five-membered rings of TREN complexes, potentially influencing their ligand exchange rates. However, specific kinetic data is required for a definitive comparison.
Experimental Protocols
The determination of stability constants is crucial for understanding and comparing the properties of metal complexes. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods employed for this purpose.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing a metal ion and a ligand as a standard solution of a strong base is added. The resulting titration curve can be used to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
A General Protocol for Potentiometric Titration:
-
Solution Preparation:
-
Prepare a standard solution of the ligand (this compound or TREN) of known concentration.
-
Prepare a standard solution of the metal salt (e.g., CoCl₂, NiCl₂, Cu(NO₃)₂, Zn(NO₃)₂) of known concentration.
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH or KOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).
-
Prepare a solution of a strong acid (e.g., HCl or HNO₃) of known concentration.
-
Prepare a solution of an inert salt (e.g., KCl or KNO₃) to maintain a constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel (e.g., at 25°C), place a known volume of a solution containing the ligand, the metal ion, and the inert salt. An excess of strong acid is often added to ensure the ligand is fully protonated at the start of the titration.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant. Add the titrant in small increments, especially near the equivalence points.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
Perform a titration of the strong acid with the strong base to determine the standard potential of the electrode system.
-
-
Data Analysis:
-
Plot the pH values against the volume of added base to obtain the titration curves.
-
Use a suitable computer program (e.g., HYPERQUAD) to analyze the titration data and calculate the overall stability constants (β) of the metal-ligand complexes.
-
UV-Vis Spectrophotometry
This technique is applicable when the metal complex has a distinct absorption spectrum compared to the free metal ion and ligand. The change in absorbance upon complex formation can be used to determine the stoichiometry and stability constant of the complex.
A General Protocol for UV-Vis Spectrophotometry (Mole Ratio Method):
-
Solution Preparation:
-
Prepare stock solutions of the metal salt and the ligand of known concentrations.
-
Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the ligand is varied (or vice versa). Maintain a constant pH and ionic strength for all solutions.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal complex.
-
Measure the absorbance of each solution at the λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the molar ratio of ligand to metal.
-
The plot will typically show two linear portions that intersect. The molar ratio at the intersection point indicates the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data using appropriate mathematical treatments, such as the Benesi-Hildebrand method for 1:1 complexes.
-
Logical Relationships and Experimental Workflow
The following diagrams illustrate the conceptual relationship between the ligands and the general workflow for determining and comparing their complex stabilities.
Figure 1: Logical flow from ligand structure to complex stability.
Figure 2: General experimental workflow for stability comparison.
Conclusion
The comparative analysis of this compound and TREN complexes reveals a clear trend of higher thermodynamic stability for TREN complexes with divalent transition metal ions. This is primarily attributed to the formation of more favorable five-membered chelate rings by TREN, as opposed to the six-membered rings of this compound. The greater conformational flexibility of the propyl arms in this compound may also play a role in its coordination behavior and the stability of its complexes. For researchers and drug development professionals, this difference in stability is a critical consideration in the design of metal-based therapeutics and other functional materials, where precise control over metal ion binding and release is often required. The experimental protocols provided herein offer a foundation for the systematic evaluation of these and other chelating agents.
References
Safety Operating Guide
Proper Disposal of Tris(3-aminopropyl)amine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Tris(3-aminopropyl)amine (CAS No. 4963-47-7). Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance. This compound is a corrosive material that requires careful handling and disposal as hazardous waste.[1]
Hazard Identification and Safety Summary
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] All personnel handling this chemical must be familiar with its hazards and utilize appropriate personal protective equipment (PPE).
Key Safety Information:
| Property | Information | Source |
| GHS Pictogram | GHS05 (Corrosion) | |
| GHS Signal Word | Danger | [1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | |
| Incompatibilities | Reacts violently with acids, strong oxidants, and halogens. Attacks copper, aluminum, zinc, and their alloys. |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat or apron, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap.
-
Labeling: Immediately label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (no abbreviations)
-
CAS Number: "4963-47-7"
-
The appropriate hazard pictogram (Corrosive)
-
An accumulation start date
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Waste Segregation: Store the this compound waste separately from incompatible materials, particularly acids, strong oxidizing agents, and halogens.
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's EHS office.
-
Empty Container Disposal: Empty containers that once held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Spill: Evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Do not use combustible materials like paper towels to clean up the initial spill. Ventilate the area. For large spills, contact your institution's emergency response team immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Tris(3-aminopropyl)amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tris(3-aminopropyl)amine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier and Hazard Information:
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 4963-47-7 |
| Molecular Formula | C9H24N4 |
| Molecular Weight | 188.31 g/mol |
| Appearance | Colorless to Light yellow clear liquid |
| Primary Hazards | Corrosive |
| GHS Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[1] H318: Causes serious eye damage.[1] |
Personal Protective Equipment (PPE)
To ensure safety and prevent exposure, the following personal protective equipment is mandatory when handling this compound:
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield (8-inch minimum). | To protect eyes and face from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) and a lab coat. For larger quantities or increased risk of contact, chemical-resistant coveralls are recommended. | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a NIOSH/MSHA-approved respirator is required. | To avoid inhalation. |
| Body Protection | A laboratory coat is the minimum requirement. | To protect personal clothing and skin from contamination. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
Step-by-Step Handling Protocol:
-
Preparation : Before beginning any work, ensure you have read and understood the Safety Data Sheet (SDS). The work area, preferably within a chemical fume hood, should be clean and uncluttered. All necessary equipment and reagents should be assembled. Put on all required PPE as specified in the table above.
-
Handling : All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Use appropriate and clean glassware for all transfers. When transferring the liquid, do so carefully to avoid splashing and the generation of aerosols.
-
Post-Handling : After handling, thoroughly decontaminate all work surfaces. Wash your hands and any exposed skin with soap and water. Remove and properly dispose of contaminated PPE. Contaminated clothing should be removed immediately and laundered before reuse.
Spill and Emergency Procedures:
-
In Case of a Spill :
-
Evacuate personnel from the immediate area.[2]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Prevent the spill from entering drains or waterways.[2]
-
-
First Aid Measures :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.[2]
-
Disposal Plan
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips, absorbent materials), must be collected in a designated, properly labeled, and sealed hazardous waste container. Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or into the environment.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
